Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
Description
The exact mass of the compound Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 2,2-dioxooxathiazinane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5S/c1-8(2,3)14-7(10)9-5-4-6-13-15(9,11)12/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCKYZKFOOSNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521267-18-5 | |
| Record name | tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide (CAS 521267-18-5)
This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and commercial availability of tert-butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide, a versatile compound for chemical and pharmaceutical research.
Introduction
tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide, identified by CAS number 521267-18-5, is a heterocyclic organic compound with significant potential in various research and development applications.[1] Its unique structure, incorporating a sulfamate core with a Boc-protecting group, makes it a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. The compound's utility extends to its role as a model substrate in the investigation of enzyme-catalyzed reactions and drug metabolism pathways.[1] This guide aims to provide an in-depth technical resource for professionals interested in leveraging the properties of this compound in their research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research. The key properties of tert-butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 521267-18-5 | [1][2][3] |
| Chemical Name | tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide | [1][3] |
| Synonyms | tert-Butyl 2,2-dioxooxathiazinane-3-carboxylate, N-Boc-1,2,3-oxathiazinane 2,2-dioxide | [1][4] |
| Molecular Formula | C₈H₁₅NO₅S | |
| Molecular Weight | 237.27 g/mol | [1] |
| Physical Form | Solid, crystalline powder | [2] |
| Color | White | [2] |
| Purity | ≥95% to 98% (typical) | [1] |
| Predicted Boiling Point | 303.5±25.0 °C | [2] |
| Predicted Density | 1.301±0.06 g/cm³ | [2] |
| Predicted pKa | -13.50±0.20 | [2] |
| Storage Temperature | 2-8°C or -20°C, sealed in dry conditions | [2] |
| InChI | 1S/C8H15NO5S/c1-8(2,3)14-7(10)9-5-4-6-13-15(9,11)12/h4-6H2,1-3H3 | |
| InChIKey | LQCKYZKFOOSNFJ-UHFFFAOYSA-N | |
| SMILES | O=C(OC(C)(C)C)N1CCCS(=O)(=O)O1 | [2] |
Chemical Structure and Reactivity
The chemical structure of tert-butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide is central to its utility. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactions and deprotection under specific conditions, making it an ideal intermediate in multi-step syntheses. The sulfamate moiety is a key functional group that can participate in a variety of chemical transformations.
Caption: Key structural features of CAS 521267-18-5.
Applications in Research and Development
The versatility of tert-butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide has led to its use in several areas of scientific research.
Medicinal Chemistry and Drug Development
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility has been noted in the development of novel antimicrobial and antitumor agents.[1] The sulfamate group is a known pharmacophore in various drugs, and this compound provides a convenient starting material for incorporating this moiety into new chemical entities.
Synthesis of Peptides and Peptidomimetics
The Boc-protected nitrogen allows for its integration into peptide synthesis workflows.[1] Peptidomimetics, which are designed to mimic the structure and function of natural peptides, often incorporate non-natural amino acids or backbone modifications. This compound can be used to introduce unique structural motifs into these molecules.
Biochemical and Pharmacological Studies
As a model compound, it is employed in the study of enzyme-catalyzed reactions and enzyme-substrate interactions.[1] Understanding how enzymes metabolize sulfamate-containing compounds is crucial for predicting drug metabolism and potential drug-drug interactions.[1]
Health and Safety Information
tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound.
-
Hazard Statements : May cause respiratory irritation, skin irritation, and serious eye irritation.[1]
-
Precautionary Statements : Use only in a well-ventilated area. Avoid breathing dust/fumes. Wear protective gloves, protective clothing, eye protection, and face protection. Wash exposed skin thoroughly after handling.[1]
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Suppliers and Procurement
tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide is commercially available from a number of chemical suppliers. The following table lists some of the known suppliers. It is recommended to contact the suppliers directly for current pricing and availability.
| Supplier | Country | Contact Information |
| Apollo Scientific | UK/USA | |
| Sigma-Aldrich (Ambeed, Inc.) | Global | |
| Nanjing Bestfluorodrug Pharmaceutical Technology CO.,LTD | China | Tel: 025-86755008 17751752005 |
| ShangHai AmK Pharmaceutical Technology Co., Ltd. | China | - |
| Amatek Scientific Co. Ltd. | China | Tel: 0512-56316828 |
| Henan Weituxi Chemical Technology Co., Ltd. | China | Tel: 0371-63284658 18135795563 |
| ChemicalBook | Global | [2] |
| CymitQuimica | Spain | [3] |
| Atomax Chemicals Co., Ltd. | China | Tel: +86-13417589054 |
Conclusion
tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide is a valuable and versatile chemical entity for researchers in organic synthesis, medicinal chemistry, and biochemistry. Its well-defined structure and commercial availability make it an accessible tool for a wide range of research applications, from the development of novel therapeutics to fundamental studies of enzymatic processes. As with any chemical reagent, adherence to appropriate safety protocols is essential for its handling and use in the laboratory.
References
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AA Blocks. (n.d.). Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-dimethyl-, hydrochloride (1:1). Retrieved from [Link]
-
LookChem. (n.d.). Cas 521267-18-5,tert-butyl 2,2-dioxooxathiazinane-3-carboxylate. Retrieved from [Link]
-
ChemBuyersGuide.com, Inc. (n.d.). Atomax Chemicals Co., Ltd. Retrieved from [Link]
Sources
- 1. 521267-18-5 Cas No. | tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide | Apollo [store.apolloscientific.co.uk]
- 2. tert-butyl 2,2-dioxooxathiazinane-3-carboxylate | 521267-18-5 [chemicalbook.com]
- 3. 1,2,3-Oxathiazine-3(4H)-carboxylic acid, dihydro-, 1,1-dim… [cymitquimica.com]
- 4. tert-butyl 2,2-dioxooxathiazinane-3-carboxylate suppliers & manufacturers in China [m.chemicalbook.com]
Mechanism of action of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
An In-Depth Technical Guide to the Potential Mechanisms of Action of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is a heterocyclic compound featuring a cyclic sulfamate core. While this specific molecule is not extensively characterized in scientific literature as a bioactive agent, its structural motifs are present in numerous compounds with well-defined pharmacological activities. This technical guide synthesizes the available evidence from structurally related molecules, including oxathiazinane derivatives, cyclic sulfonamides, and sulfamates, to propose and explore potential mechanisms of action for Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate. This document is intended to serve as a foundational resource for researchers investigating this and similar chemical scaffolds, providing a scientifically grounded framework for hypothesis generation and experimental design. We will explore three primary putative mechanisms: induction of reactive oxygen species (ROS), inhibition of carbonic anhydrases (CAs), and modulation of steroid sulfatase (STS) activity.
Introduction and Molecular Profile
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate (CAS No. 521267-18-5) is a member of the oxathiazinane dioxide family. Its core structure is a six-membered ring containing sulfur, oxygen, and nitrogen, with the sulfur atom in a high oxidation state, forming a cyclic sulfamate. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common feature in synthetic chemistry to mask a reactive amine.
While direct biological studies on this specific molecule are scarce, the oxathiazinane dioxide scaffold is of growing interest in medicinal chemistry. Notably, derivatives of this class have demonstrated significant biological effects, including antineoplastic and antibacterial activities.[1][2] This guide will therefore extrapolate from these related compounds to build a theoretical framework for the mechanism of action of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate.
Putative Mechanism I: Induction of Reactive Oxygen Species (ROS)
A compelling potential mechanism of action for oxathiazinane derivatives is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).
Rationale from Structurally Related Compounds
Recent studies on 1,4,5-oxathiazine-4,4-dioxide derivatives, such as the investigational drug GP-2250, have demonstrated potent antineoplastic effects against various cancer cell lines.[1][2] The primary mechanism of cytotoxicity for these compounds has been attributed to the induction of ROS.[2] This elevation in intracellular ROS levels can overwhelm the cellular antioxidant capacity, leading to damage of DNA, proteins, and lipids, ultimately triggering apoptotic cell death. The antineoplastic and antibacterial properties of some oxathiazinane derivatives appear to be correlated and driven by ROS.[2]
Hypothetical Signaling Pathway
The following diagram illustrates a potential pathway for ROS-induced apoptosis initiated by an oxathiazinane dioxide derivative.
Caption: Hypothetical ROS-mediated apoptotic pathway.
Experimental Protocol: In Vitro ROS Detection
Objective: To determine if Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate induces ROS production in a cellular context.
Methodology:
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Cell Culture: Plate a relevant cancer cell line (e.g., a pancreatic or breast cancer cell line) in a 96-well plate and culture overnight.
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Compound Treatment: Treat the cells with varying concentrations of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate for different time points (e.g., 1, 6, 12, 24 hours). Include a vehicle control and a positive control (e.g., H₂O₂).
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ROS Probe Incubation: Following treatment, wash the cells with phosphate-buffered saline (PBS) and incubate with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), according to the manufacturer's instructions.
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Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. An increase in fluorescence correlates with higher intracellular ROS levels.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the data to determine dose- and time-dependent effects.
Putative Mechanism II: Inhibition of Carbonic Anhydrases (CAs)
The cyclic sulfamate/sulfonamide core of the title compound is a key structural feature of known carbonic anhydrase inhibitors.
Rationale from Structurally Related Compounds
Saccharin, a well-known artificial sweetener, is a cyclic sulfonamide that has been shown to be a weak inhibitor of several carbonic anhydrase isoforms, with notable activity against the cancer-related isoforms CA IX and CA XII.[3][4] These isoforms are crucial for pH regulation in hypoxic tumors, contributing to cancer cell survival and proliferation. A variety of saccharin derivatives and other cyclic sulfonamides have been synthesized and shown to be potent and selective CA inhibitors.[3][5] Given that Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate contains a similar cyclic sulfamate core, it is plausible that it could also interact with and inhibit CAs.
Hypothetical Mechanism of Action
The diagram below illustrates the proposed inhibitory action on carbonic anhydrase.
Caption: Proposed inhibition of carbonic anhydrase.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
Objective: To assess the inhibitory activity of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate against various human CA isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified recombinant human CA isoforms (e.g., CA I, II, IX, XII). Prepare a solution of the CA substrate, 4-nitrophenyl acetate (NPA).
-
Assay Procedure: In a 96-well plate, add the buffer, the CA enzyme, and varying concentrations of the test compound. Include a known CA inhibitor (e.g., acetazolamide) as a positive control and a vehicle control.
-
Initiate Reaction: Start the enzymatic reaction by adding the NPA substrate.
-
Spectrophotometric Measurement: Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value for each CA isoform.
Putative Mechanism III: Steroid Sulfatase (STS) Inhibition
The sulfamate moiety is a well-established pharmacophore for the irreversible inhibition of steroid sulfatase (STS).
Rationale from Structurally Related Compounds
Steroid sulfatase is an enzyme responsible for hydrolyzing steroid sulfates into their active forms. In hormone-dependent cancers like breast and prostate cancer, STS activity contributes to the local production of estrogens and androgens, which can drive tumor growth. Sulfamate-containing compounds, such as Irosustat (STX64), are known to be potent irreversible inhibitors of STS.[6] The mechanism involves the transfer of the sulfamoyl group to an active site formylglycine residue, leading to covalent inactivation of the enzyme. The cyclic sulfamate in Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate could potentially act as a sulfamoyl donor in a similar manner.
Hypothetical Mechanism of Inactivation
The workflow below outlines the proposed irreversible inhibition of STS.
Caption: Proposed workflow for irreversible STS inhibition.
Experimental Protocol: STS Activity Assay
Objective: To evaluate the inhibitory potential of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate on steroid sulfatase activity.
Methodology:
-
Enzyme Preparation: Use a preparation of human placental microsomes as a source of STS or purified recombinant STS.
-
Substrate: Use a radiolabeled substrate, such as [³H]-estrone-3-sulfate.
-
Inhibition Assay: Pre-incubate the enzyme with various concentrations of the test compound for different durations to assess time-dependent inhibition. Include a known STS inhibitor (e.g., Irosustat) as a positive control.
-
Enzymatic Reaction: Initiate the reaction by adding the radiolabeled substrate.
-
Product Separation: After a set incubation period, stop the reaction and separate the product ([³H]-estrone) from the substrate using solvent extraction.
-
Quantification: Quantify the amount of product formed using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. Time-dependent inhibition would be indicative of an irreversible mechanism.
Summary and Future Directions
While the precise mechanism of action for Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate remains to be elucidated, its chemical structure provides a strong basis for several plausible hypotheses. The evidence from related oxathiazinane dioxides points towards a ROS-mediated mechanism, particularly relevant for potential anticancer applications. Furthermore, the cyclic sulfamate core is a well-established pharmacophore for the inhibition of carbonic anhydrases and steroid sulfatase, both of which are validated targets in oncology and other therapeutic areas.
The experimental protocols outlined in this guide provide a clear roadmap for investigating these potential mechanisms. A systematic evaluation of this compound's activity in these assays will be crucial to understanding its pharmacological profile. Future research should also focus on structure-activity relationship (SAR) studies, synthesizing analogs to optimize potency and selectivity for any identified targets. Such studies will be instrumental in determining the therapeutic potential of this and related chemical scaffolds.
References
- Journal of Cancer Research and Clinical Oncology. (2023). Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. Journal of Cancer Research and Clinical Oncology, 149(11), 1-13.
- National Institutes of Health. (2023). Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. PMC.
- ResearchGate. (2021).
- National Institutes of Health. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. PMC.
- MDPI. (2015).
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms. Taylor & Francis Online.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Open saccharin-based secondary sulfonamides as potent and selective inhibitors of cancer-related carbonic anhydrase IX and XII isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potential research applications of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
An In-Depth Technical Guide to the Potential Research Applications of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate represents a heterocyclic scaffold with significant, yet largely unexplored, potential in medicinal chemistry and drug development. As a cyclic sulfamate (γ-sultam) fused with a protected amino acid motif, this molecule combines two key pharmacophoric elements: a constrained, bioisosterically relevant core and a latent carboxylic acid functionality for further chemical elaboration. This guide provides a prospective analysis of this compound, outlining its potential synthesis, predicted physicochemical properties, and diverse research applications. We will delve into its utility as a novel building block for creating constrained peptides and peptidomimetics, its role as a core scaffold for developing enzyme inhibitors, and its application in fragment-based drug discovery (FBDD). Detailed, hypothetically-derived experimental protocols and workflows are provided to empower researchers to begin exploring the utility of this promising chemical entity.
Introduction to a Scaffold of Untapped Potential
While not extensively documented in current literature, Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is a molecule of significant interest due to its unique structural features. The core of the molecule is a six-membered cyclic sulfamate, a class of compounds also known as γ-sultams. This sultam ring acts as a conformationally restricted mimic of peptide bonds, making it a valuable tool in the design of peptidomimetics. Furthermore, sultam-containing scaffolds are present in a variety of biologically active compounds and approved drugs, where they often serve as key interaction motifs with biological targets.
The presence of a tert-butyl ester at the 3-position introduces a crucial element for synthetic strategy. The tert-butyl group is a well-established protecting group for carboxylic acids, stable to a wide range of reaction conditions but readily removable under acidic conditions. This feature allows the sultam core to be incorporated into a larger molecular framework before revealing the carboxylic acid for further modification, such as amide bond formation. This strategic design makes Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate a versatile intermediate for constructing diverse chemical libraries.
This guide will explore the prospective utility of this compound, providing a scientifically grounded framework for its synthesis and application in modern drug discovery programs.
Proposed Synthesis and Chemical Properties
A plausible synthetic route to Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate can be envisioned starting from a protected L-aspartic acid derivative. The following multi-step synthesis leverages established organic chemistry transformations.
Proposed Synthetic Pathway
The synthesis begins with the reduction of one of the carboxylic acid groups of a protected aspartic acid to a primary alcohol, followed by sulfamoylation and subsequent ring-closing metathesis to form the cyclic sulfamate.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Prospective)
-
Step 1: Synthesis of the Weinreb Amide: To a solution of N-Boc-L-aspartic acid 4-tert-butyl ester (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq). Stir the reaction at room temperature for 16 hours.
-
Step 2: Reduction to Aldehyde: Cool a solution of the Weinreb amide from Step 1 in anhydrous tetrahydrofuran (THF) to -78°C. Add lithium aluminum hydride (LiAlH4) (1.5 eq) dropwise. Stir for 1 hour at -78°C.
-
Step 3: Reduction to Alcohol: To the aldehyde solution from Step 2, add methanol (MeOH) followed by sodium borohydride (NaBH4) (2.0 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Step 4: Boc Deprotection: Dissolve the crude alcohol from Step 3 in DCM and add trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.
-
Step 5: Sulfamoylation: Dissolve the resulting amino alcohol in DCM and cool to 0°C. Add triethylamine (Et3N) (3.0 eq) followed by the dropwise addition of sulfuryl chloride (SO2Cl2) (1.1 eq). Stir at 0°C for 2 hours.
-
Step 6: Cyclization: To a solution of the sulfamoylated intermediate in anhydrous THF at 0°C, add sodium hydride (NaH) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, and purify by column chromatography to yield the final product.[1]
Predicted Physicochemical Properties
A compound's physicochemical properties are critical determinants of its pharmacokinetic behavior (ADME: Absorption, Distribution, Metabolism, and Excretion).
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | 237.27 g/mol | Compliant with Lipinski's Rule of Five (<500), favoring oral bioavailability. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 | Indicates a balance of hydrophilicity and lipophilicity, suitable for cell membrane permeability. |
| Hydrogen Bond Donors | 1 (N-H) | Contributes to solubility and potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 5 (O=S=O, C=O, O-ester) | Enhances aqueous solubility and provides multiple points for target binding. |
| Polar Surface Area (PSA) | ~85 Ų | Suggests good potential for oral absorption and cell permeability. |
Potential Research Applications
The unique hybrid structure of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate makes it a versatile tool for several research applications.
Application in Medicinal Chemistry: A Scaffold for Enzyme Inhibitors
The sultam core is a privileged scaffold in medicinal chemistry, found in a range of approved drugs and clinical candidates. It often functions as a non-classical bioisostere of a peptide bond or as a key pharmacophore that interacts with the active site of enzymes.
-
HIV Protease Inhibitors: The cyclic sulfamide/sulfamate motif is famously incorporated in HIV protease inhibitors like Amprenavir and Darunavir. These drugs utilize the sultam core to position key side chains that interact with the enzyme's active site. The title compound could serve as a starting point for a new generation of protease inhibitors. After deprotection of the tert-butyl ester, the resulting carboxylic acid can be coupled with various amines and amino acids to build a library of potential inhibitors.
-
Carbonic Anhydrase Inhibitors: Sulfonamides are a classic zinc-binding group found in many carbonic anhydrase inhibitors used to treat glaucoma and other conditions.[2] While the cyclic nature of the sultam in our title compound alters its geometry compared to linear sulfonamides, it could still be explored for its potential to interact with the zinc ion in the active site of these metalloenzymes.
-
Other Enzyme Targets: The rigid conformation of the sultam ring can be exploited to target a wide variety of enzymes where conformational restriction is key to achieving high affinity and selectivity.[3]
Application in Peptidomimetic and Materials Science
The conformationally constrained nature of the oxathiazinane ring makes it an excellent building block for creating peptidomimetics. By replacing a standard amino acid with this scaffold, researchers can induce specific secondary structures (e.g., turns, helices) in a peptide chain.
-
Probing Protein-Protein Interactions (PPIs): Many PPIs are mediated by short peptide sequences. By incorporating our title compound into these peptides, it is possible to lock them into a bioactive conformation, leading to more potent and stable modulators of PPIs.
-
Development of Novel Biomaterials: Peptides that self-assemble into well-defined nanostructures (e.g., hydrogels, fibers) are of great interest in materials science and tissue engineering. The rigid sultam core can be used to control the self-assembly process, leading to new materials with unique properties.
Application in Fragment-Based Drug Discovery (FBDD)
With a molecular weight well under 300 g/mol , Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is an ideal candidate for a fragment library. In FBDD, low-molecular-weight compounds ("fragments") are screened for weak but efficient binding to a biological target. Promising fragments are then grown or linked together to create a potent lead compound.
The title compound offers several vectors for fragment elaboration:
-
Deprotection and Amide Coupling: The tert-butyl ester can be removed to reveal a carboxylic acid, which can be coupled to a diverse range of amines.
-
Modification of the Sultam Ring: While more synthetically challenging, the sultam ring itself can be modified to explore different spatial arrangements.
Experimental Workflows
Workflow for Library Synthesis and Screening
This workflow outlines a potential strategy for using the title compound to generate a library of derivatives for biological screening.
Caption: A typical workflow for library synthesis and screening.
Protocol for Tert-Butyl Ester Deprotection
This is a standard and reliable protocol for removing the tert-butyl protecting group to unmask the carboxylic acid, which is essential for most subsequent derivatization steps.
-
Dissolution: Dissolve Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). The total volume should be sufficient to fully dissolve the starting material (e.g., 10 mL per gram).
-
Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene to remove the final traces of TFA.
-
Isolation: The resulting carboxylic acid can often be used directly in the next step without further purification. If necessary, it can be purified by recrystallization or precipitation.
Conclusion
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate, while not a widely studied molecule, stands out as a chemical scaffold with immense potential. Its synthesis from readily available starting materials appears feasible, and its predicted properties are favorable for drug development. The combination of a conformationally rigid sultam core and a versatile carboxylic acid handle makes it an attractive starting point for a wide range of research applications, from the development of novel enzyme inhibitors to the creation of advanced peptidomimetics and biomaterials. This guide provides the foundational knowledge and prospective protocols to encourage and enable the scientific community to explore and unlock the full potential of this promising molecule.
References
-
Kiefer, L., et al. (2010). Design and synthesis of cyclic sulfonamides and sulfamates as new calcium sensing receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7483-7. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclic Sulfamates from β-Amino Alcohols. Available at: [Link]
-
White, G. J., & Garst, M. E. (n.d.). Cyclic sulfamate from N-substituted 2-amino-3-phenyl-1-propanol and its nucleophilic reactions. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. Available at: [Link]
-
National Institutes of Health. (n.d.). Covalent Tethers for Precise Amino Alcohol Syntheses: Ring Opening of Epoxides by Pendant Sulfamates and Sulfamides. PMC. Available at: [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]
-
LookChem. (n.d.). tert-butyl 2,2-dioxooxathiazinane-3-carboxylate suppliers & manufacturers in China. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Available at: [Link]
-
Yamai, Y., et al. (2018). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 97(1), 192-210. Available at: [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5868. Available at: [Link]
-
ResearchGate. (2020). Synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1][2][4]triazines. Available at: [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available at: [Link]
-
National Institutes of Health. (n.d.). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. PMC. Available at: [Link]
Sources
The Ascendant Scaffold: A Technical Guide to Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate and its Analogs in Modern Drug Discovery
For Immediate Release
A comprehensive literature review and technical guide on Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate and its analogs, offering an in-depth analysis for researchers, scientists, and drug development professionals. This whitepaper delves into the synthesis, chemical properties, and burgeoning biological applications of this promising heterocyclic scaffold.
The quest for novel therapeutic agents has led medicinal chemists to explore unique molecular architectures. Among these, the sultam moiety, a cyclic sulfonamide, has garnered significant attention due to its presence in a number of biologically active compounds. This guide focuses on a specific six-membered sultam, Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate, and its derivatives, which are emerging as a versatile platform for the development of new pharmaceuticals. The inherent structural features of the oxathiazinane dioxide ring system, coupled with the synthetic tractability of the tert-butyl carboxylate group, provide a rich canvas for chemical exploration and biological evaluation.
Chemical Properties and Synthesis of the Core Scaffold
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate, also known by synonyms such as tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide and N-Boc-1,2,3-oxathiazinane 2,2-dioxide[1][2], is a solid crystalline powder. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 521267-18-5 | [1][2] |
| Molecular Formula | C₈H₁₅NO₅S | [1] |
| Molecular Weight | 237.27 g/mol | [1] |
| Appearance | White crystalline powder | - |
| Purity | Typically >95% | [2] |
The synthesis of this core scaffold can be logically approached through a two-step process starting from the readily available 3-amino-1-propanol. This strategy leverages the protective capabilities of the tert-butyloxycarbonyl (Boc) group and the cyclizing efficiency of sulfuryl chloride.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
Step 1: Synthesis of tert-butyl (3-hydroxypropyl)carbamate (N-Boc-3-amino-1-propanol)
-
To a stirred solution of 3-amino-1-propanol (1 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (Et₃N, 1.1 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl (3-hydroxypropyl)carbamate as a colorless oil.
Step 2: Synthesis of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
-
Dissolve tert-butyl (3-hydroxypropyl)carbamate (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere.
-
Add sulfuryl chloride (SO₂Cl₂, 1.1 equivalents) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate.
Biological Activities and Therapeutic Potential
The oxathiazinane dioxide scaffold is a key pharmacophore that has demonstrated a wide range of biological activities. The incorporation of this moiety into molecules has been shown to enhance their therapeutic properties, including anticancer, anti-inflammatory, and antibacterial effects[3].
Anticancer Activity
Antibacterial Activity
The sultam core is also a well-established motif in antibacterial agents. Oxathiazinane derivatives have shown promising antibacterial effects against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This suggests that this class of compounds could be a valuable starting point for the development of new antibiotics to combat resistant strains.
Diagram of Biological Activities
Caption: Overview of the primary biological activities.
Structure-Activity Relationship (SAR) Insights
The biological activity of oxathiazinane derivatives is highly dependent on their substitution patterns. Preliminary studies suggest that modifications at the nitrogen atom of the sultam ring can significantly impact both antineoplastic and antibacterial efficacy.[1] For instance, the presence and nature of acyl groups on the nitrogen atom can modulate the activity profile. A comprehensive SAR study of this scaffold is crucial for optimizing potency and selectivity.
Future Directions
The versatile synthetic handles and promising biological profile of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate and its analogs make them an exciting area for future research. Key areas for further investigation include:
-
Expansion of the Analog Library: Synthesis of a diverse range of analogs with substitutions at various positions of the oxathiazinane ring to build a comprehensive SAR.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways responsible for the observed anticancer and antibacterial activities.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Testing of optimized analogs in relevant animal models of cancer and infectious diseases.
The continued exploration of this scaffold holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.
References
- [No author given]. Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. PMC - NIH, 2023.
- Yamai, Y. et al. SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, Vol. 97, No. 1, 2018.
- [No author given]. 1,2,3-Oxathiazine-3(4H)-carboxylic acid, dihydro-, 1,1-dimethylethylester, 2,2-dioxide.
- [No author given]. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate.
- [No author given]. Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates.
- Al-Fayez, N. et al.
- [No author given]. tert-butyl 2,2-dioxooxathiazinane-3-carboxylate suppliers & manufacturers in China.
- [No author given]. 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases. [No source], 2022.
- Saeidian, H. et al. Synthesis of Acyclic and Cyclic Sulfamates: A Review.
- [No author given]. Synthesis of Sultam Derivatives with Expected Biological Activity. 15.
- [No author given]. Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer. PubMed, 2023.
- [No author given]. Exploration of One-Pot, Tandem Sulfamoylation and aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles.
- [No author given]. Design and synthesis of cyclic sulfonamides and sulfamates as new calcium sensing receptor agonists.
- [No author given]. Carbazic acid, tert-butyl ester.
- [No author given]. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI, 2022.
- [No author given]. Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids.
- [No author given]. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs.
- [No author given].
- [No author given]. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI, 2023.
- [No author given]. Structure activity relationship of synthesized compounds.
- [No author given]. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold.
- [No author given]. CN105820049A - Synthesis method for tert-butyl ester compound.
- [No author given]. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin.
- [No author given]. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI, 2024.
- [No author given]. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a.
- [No author given]. Synthesis and Structure-Activity Relationships of 3-Arylisoquinolone Analogues as Highly Specific hCES2A Inhibitors. PubMed, 2021.
- [No author given]. Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. NIH, 2019.
- [No author given]. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides.
- [No author given]. tert-Butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide | 459817-82-4.
- [No author given]. Sulfamate synthesis by amination.
Sources
An In-depth Technical Guide to the Safe Handling of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Novel Building Block
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is a heterocyclic compound of increasing interest within the realms of medicinal chemistry and drug discovery. Its unique structural motif, incorporating a cyclic sulfamate and a tert-butoxycarbonyl (Boc) protecting group, presents a versatile scaffold for the synthesis of novel therapeutic agents. Cyclic sulfonamides and sulfamates are classes of compounds that have demonstrated a broad range of biological activities, including anticancer and antimicrobial properties.[1][2] The Boc protecting group is a cornerstone of modern organic synthesis, valued for its stability under many conditions and its controlled removal.[3][4]
This guide provides a comprehensive overview of the safety and handling precautions necessary when working with Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate. As a Senior Application Scientist, the following protocols and insights are grounded in the principles of chemical safety, risk mitigation, and a thorough understanding of the compound's inherent chemical properties. The causality behind each recommendation is explained to empower researchers to not only follow procedures but also to understand the principles that ensure a safe and productive laboratory environment.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. For Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate, the primary hazard information is derived from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification
The compound is classified with the GHS07 pictogram, indicating that it can cause less serious health effects.[5][6]
Signal Word: Warning[5]
Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A detailed breakdown of these hazards is presented in the table below.
| Hazard Statement | Description | Potential Effects |
| H302 | Harmful if swallowed | Ingestion may lead to adverse health effects. The specific toxicology is not well-documented, but it should be treated as a substance with acute oral toxicity. |
| H315 | Causes skin irritation | Direct contact with the skin may cause redness, itching, and inflammation.[7] |
| H319 | Causes serious eye irritation | Contact with the eyes can cause significant irritation, pain, and potential damage.[7] |
| H335 | May cause respiratory irritation | Inhalation of the dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[8] |
Physicochemical Properties and Their Safety Implications
| Property | Value | Safety Implication |
| Physical Form | Crystalline powder[5] | The fine powder form increases the risk of inhalation and dust formation, necessitating careful handling to avoid airborne exposure. |
| Boiling Point | 303.5±25.0 °C (Predicted)[5] | While the predicted boiling point is high, thermal decomposition may occur at lower temperatures. |
| Storage Temperature | -20°C[5] | Recommended storage at low temperatures suggests potential for slow degradation at ambient temperatures. |
Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)
Adherence to stringent laboratory protocols and consistent use of appropriate PPE are non-negotiable when handling Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate. The following workflow is designed to minimize exposure and mitigate risks.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.
Personal Protective Equipment (PPE): A Self-Validating System of Protection
The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[8] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handled in a fume hood. If there is a risk of significant aerosolization outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary. | Prevents inhalation of the irritant powder. |
Section 3: Safe Handling and Storage Protocols
The chemical reactivity of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate, particularly the N-Boc group, dictates the necessary precautions for its handling and storage.
Chemical Compatibility and Storage
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[7] The N-Boc group is susceptible to cleavage by strong acids.[9]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] The recommended storage temperature is -20°C.[5] This precaution is likely to prevent slow degradation over time.
-
Moisture Sensitivity: While not explicitly stated, many organic compounds are sensitive to moisture. It is prudent to store this compound under anhydrous conditions where possible.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that a chemical spill kit is readily accessible. Prepare all necessary equipment and reagents within the chemical fume hood.
-
Weighing: When weighing the solid, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of the crystalline powder.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reaction Quenching: Be mindful that deprotection of the Boc group can occur under acidic conditions, potentially leading to the evolution of gas (carbon dioxide and isobutylene).[10] Reactions should be quenched carefully.
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Contaminated labware should be decontaminated before being removed from the fume hood.
Section 4: Understanding and Mitigating Reactivity and Decomposition Hazards
The stability of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is largely influenced by the N-Boc protecting group.
Thermal Stability and Decomposition
The N-Boc group can be removed by thermolysis, typically at elevated temperatures.[10] While the predicted boiling point is high, decomposition may begin at lower temperatures. It is recommended to avoid heating the compound unnecessarily.
-
Thermolytic Deprotection: Studies on other N-Boc protected amines have shown that thermal deprotection can occur at temperatures around 150-225°C.[10][11] This process releases isobutylene and a carbamic acid intermediate, which then decarboxylates to the free amine and carbon dioxide.[10]
-
Hazardous Decomposition Products: In the event of a fire or excessive heating, the compound may decompose to produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Acid-Mediated Decomposition
The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9] This reaction proceeds via the formation of a tert-butyl cation, which can potentially alkylate other nucleophiles present in the reaction mixture.
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[12] |
Spill Response
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13] Clean the spill area with soap and water.
-
Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for minor spills.
Conclusion: A Commitment to a Culture of Safety
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is a valuable tool in the arsenal of the medicinal chemist. Its potential for the development of novel therapeutics is significant. However, as with all chemical reagents, a thorough understanding of its hazards and the implementation of robust safety protocols are paramount. This guide provides a framework for the safe handling of this compound, grounded in established safety principles and an understanding of its chemical nature. By integrating these practices into all laboratory workflows, researchers can confidently and safely explore the synthetic potential of this and other novel chemical entities.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- MacMillan, D. S., & Murray, P. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Expert Opinion on Therapeutic Patents. (2023). The underutilized therapeutic potential of cyclic sulfonamides. Taylor & Francis Online.
- ResearchGate. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Winum, J. Y., et al. (2015). Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes.
- Thieme. (2019). Thermolytic Deprotection of N-Boc Groups. Thieme Chemistry.
- National Center for Biotechnology Information. (n.d.). Synthesis of Boc-protected bicycloproline. PubMed Central.
-
ChemSafetyPro. (2016, January 6). GHS Hazard Statement List. Retrieved from [Link]
- Kiefer, L., et al. (2010). Design and synthesis of cyclic sulfonamides and sulfamates as new calcium sensing receptor agonists. PubMed.
- Sultan, A. A. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
- Berredjem, M., et al. (2007). Simple and efficient cleavage reaction of the boc group in heterocyclic compounds.
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Drug Discovery Today. (2015).
- Kwon, K. (2022). Sulfamate Esters Guide Remote C–H (Hetero)
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Saeidian, H., et al. (2015). Synthesis of Acyclic and Cyclic Sulfamates: A Review.
-
Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]
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- 1. tandfonline.com [tandfonline.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tert-butyl 2,2-dioxooxathiazinane-3-carboxylate | 521267-18-5 [chemicalbook.com]
- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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Methodological & Application
Application Notes and Protocols: Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate in Medicinal Chemistry
Introduction: A Versatile Scaffold for Constrained Amino Alcohols and β-Amino Acids
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates is perpetual. Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate, a six-membered cyclic N-Boc protected sulfamidate, has emerged as a valuable and versatile building block. This heterocycle serves as a constrained surrogate for 3-amino-1-propanol, offering a predictable platform for stereoselective functionalization. Its true synthetic power lies in the facile and regioselective ring-opening reactions with a wide array of nucleophiles, providing access to a diverse range of substituted γ-amino alcohols and, subsequently, β-amino acids. The incorporation of the sulfamidate and related sultam moieties has been shown to enhance the biological activity of compounds in therapeutic areas including antiviral, anticancer, and anti-inflammatory applications.[1]
The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in the utility of this reagent. It offers robust protection of the nitrogen atom during synthesis and storage, while its lability under acidic conditions allows for straightforward deprotection at the desired stage of a synthetic sequence.[2] This attribute is paramount in multi-step syntheses of complex drug molecules.[2] This guide provides detailed protocols for the synthesis and application of tert-butyl 2,2-dioxooxathiazinane-3-carboxylate, offering researchers a practical resource for leveraging this powerful synthetic tool.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₅S | |
| Molecular Weight | 237.27 g/mol | |
| Appearance | White crystalline powder | |
| CAS Number | 521267-18-5 |
Synthesis Protocol: A Representative Two-Step Approach
Part 1: Synthesis of tert-butyl (3-hydroxypropyl)carbamate
This initial step involves the selective protection of the primary amine of 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc₂O). The use of a biphasic system with a mild base ensures high yields and straightforward purification.
Reaction Scheme:
Figure 1: Synthesis of N-Boc-3-amino-1-propanol.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 3-Amino-1-propanol | 75.11 | 10.0 g | 0.133 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 31.9 g | 0.146 |
| Sodium Hydroxide (NaOH) | 40.00 | 6.4 g | 0.160 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Deionized Water | - | 100 mL | - |
| Saturated NaCl solution (brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-1-propanol (10.0 g, 0.133 mol) and deionized water (100 mL). Stir until the amino alcohol is fully dissolved.
-
In a separate beaker, dissolve sodium hydroxide (6.4 g, 0.160 mol) in deionized water (50 mL) and cool the solution in an ice bath.
-
Add the cooled NaOH solution to the flask containing the 3-amino-1-propanol solution.
-
Add dichloromethane (200 mL) to the flask.
-
In a dropping funnel, dissolve di-tert-butyl dicarbonate (31.9 g, 0.146 mol) in 50 mL of dichloromethane.
-
Add the Boc₂O solution dropwise to the vigorously stirred biphasic mixture over 30 minutes, maintaining the temperature below 25 °C with a water bath if necessary.
-
After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a colorless oil. The product is typically of high purity and can be used in the next step without further purification.
Expected Yield: 90-95%
Part 2: Cyclization to Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
The N-Boc protected amino alcohol is then cyclized using sulfuryl chloride in the presence of a tertiary amine base. This reaction forms the six-membered sulfamidate ring. Careful control of the reaction temperature is crucial to minimize side reactions.
Reaction Scheme:
Figure 2: Cyclization to the target sulfamidate.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| tert-butyl (3-hydroxypropyl)carbamate | 175.23 | 10.0 g | 0.057 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 8.5 g (5.1 mL) | 0.063 |
| Triethylamine (Et₃N) | 101.19 | 12.7 g (17.5 mL) | 0.125 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 50 mL | - |
| Saturated NaCl solution (brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tert-butyl (3-hydroxypropyl)carbamate (10.0 g, 0.057 mol) and anhydrous dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (12.7 g, 0.125 mol) to the cooled solution.
-
In the dropping funnel, dilute sulfuryl chloride (8.5 g, 0.063 mol) with anhydrous dichloromethane (20 mL).
-
Add the sulfuryl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL) and saturated brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the title compound as a white solid.
Expected Yield: 60-70%
Application: Nucleophilic Ring-Opening for the Synthesis of γ-Amino Alcohol Derivatives
The primary utility of tert-butyl 2,2-dioxooxathiazinane-3-carboxylate in medicinal chemistry is its role as an electrophile in ring-opening reactions. The strained six-membered ring readily undergoes nucleophilic attack, primarily at the C6 position, leading to the formation of N-Boc protected γ-amino alcohol derivatives. This regioselectivity is a key feature, providing a reliable method for the introduction of diverse functionalities.
Figure 3: General workflow for the nucleophilic ring-opening.
Protocol: Ring-Opening with an Organocuprate Reagent
Organocuprates (Gilman reagents) are soft nucleophiles that are particularly effective for the ring-opening of cyclic sulfamidates, providing a clean and high-yielding route to carbon-carbon bond formation.[3] This protocol details the reaction with lithium dimethylcuprate as a representative example.
Reaction Scheme:
Sources
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids - Google Patents [patents.google.com]
Application Notes and Protocols: The Versatile Reactivity of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate with Nucleophiles
Introduction: A Gateway to Novel Sulfonamides
In the landscape of modern drug discovery and development, the strategic incorporation of unique structural motifs is paramount for the generation of novel chemical entities with enhanced pharmacological profiles. Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate, a cyclic sulfamate bearing a Boc-protected nitrogen, has emerged as a versatile electrophilic building block. Its inherent ring strain and the activating effect of the sulfonyl group render it susceptible to nucleophilic attack, providing a facile entry into a diverse array of substituted N-Boc-protected taurine derivatives. These products are valuable intermediates in the synthesis of peptidomimetics, therapeutic agents, and chemical probes.
This comprehensive guide provides an in-depth exploration of the reactivity of tert-butyl 2,2-dioxooxathiazinane-3-carboxylate with various classes of nucleophiles. We will delve into the mechanistic underpinnings of these transformations and furnish detailed, field-proven protocols for their execution. The causality behind experimental choices is elucidated to empower researchers to adapt and optimize these methods for their specific synthetic challenges.
Core Principles of Reactivity
The reactivity of tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is dominated by the electrophilic nature of the carbon atoms within the six-membered ring, particularly the carbon atom adjacent to the oxygen (C-6). Nucleophilic attack on this carbon leads to a ring-opening reaction, cleaving the C-O bond and generating a stable sulfate ester intermediate, which upon workup, yields the desired substituted N-Boc-taurine derivative. The Boc protecting group plays a crucial role in modulating the reactivity and solubility of the substrate and the resulting products.
Part 1: Reaction with Amine Nucleophiles - Synthesis of N-Boc-Taurine Amides
The reaction of tert-butyl 2,2-dioxooxathiazinane-3-carboxylate with primary and secondary amines is a robust method for the synthesis of a wide range of N-Boc-protected taurine amides. These compounds are valuable building blocks in medicinal chemistry, often serving as key fragments in the construction of biologically active molecules.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl-like substitution mechanism. The amine nucleophile attacks the electrophilic carbon of the cyclic sulfamate, leading to the opening of the ring. The choice of solvent and temperature can influence the reaction rate, with polar aprotic solvents generally favoring the transformation. The use of a mild base may be beneficial in cases where the amine nucleophile is used as its hydrochloride salt.
Caption: General mechanism for the reaction with amines.
Experimental Protocol: Synthesis of N-Boc-N'-(benzyl)taurinamide
This protocol details the reaction of tert-butyl 2,2-dioxooxathiazinane-3-carboxylate with benzylamine as a representative primary amine.
Materials:
-
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
-
Benzylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of tert-butyl 2,2-dioxooxathiazinane-3-carboxylate (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add benzylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2 x V), followed by brine (1 x V).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-N'-(benzyl)taurinamide.
Data Summary: Reaction with Various Amines
| Entry | Amine Nucleophile | Product | Typical Yield (%) |
| 1 | Benzylamine | N-Boc-N'-(benzyl)taurinamide | 85-95 |
| 2 | Morpholine | N-Boc-N'-(morpholino)taurinamide | 80-90 |
| 3 | Aniline | N-Boc-N'-(phenyl)taurinamide | 70-85 |
| 4 | Diethylamine | N-Boc-N',N'-diethyltaurinamide | 75-88 |
Part 2: Reaction with Thiol Nucleophiles - Access to S-Alkyl/Aryl N-Boc-Taurine Thioesters
The reaction with thiol nucleophiles provides a direct route to S-alkyl or S-aryl N-Boc-taurine thioesters. Thiolates, being excellent nucleophiles, readily participate in the ring-opening of the cyclic sulfamate.
Causality in Experimental Design
The use of a base, such as sodium hydride or a non-nucleophilic organic base like DBU, is crucial to deprotonate the thiol and generate the more nucleophilic thiolate anion. The reaction is typically performed in an anhydrous polar aprotic solvent like DMF or THF to ensure the stability of the thiolate and to facilitate the nucleophilic attack.
Caption: Workflow for the reaction with thiol nucleophiles.
Experimental Protocol: Synthesis of S-phenyl N-Boc-taurine thioester
This protocol describes the reaction with thiophenol.
Materials:
-
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
-
Thiophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of tert-butyl 2,2-dioxooxathiazinane-3-carboxylate (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired S-phenyl N-Boc-taurine thioester.
Part 3: Reaction with Organometallic Reagents - Carbon-Carbon Bond Formation
The reaction of tert-butyl 2,2-dioxooxathiazinane-3-carboxylate with organometallic reagents, such as Grignard reagents, opens up avenues for the formation of carbon-carbon bonds, leading to novel taurine derivatives with extended carbon skeletons.
Expert Insights and Mechanistic Considerations
Grignard reagents are potent nucleophiles and strong bases. The reaction likely proceeds through a nucleophilic attack on the C-6 position of the oxathiazinane ring. However, the presence of the ester-like functionality within the cyclic sulfamate raises the possibility of a double addition, analogous to the reaction of Grignard reagents with esters[1]. Careful control of stoichiometry and reaction temperature is therefore critical to favor the single addition product. The use of less reactive organometallic reagents or the addition of a copper catalyst could potentially modulate the reactivity and improve the selectivity for the desired ring-opened product.
Caption: Potential reaction pathways with Grignard reagents.
Experimental Protocol: Reaction with Phenylmagnesium Bromide
This protocol provides a general procedure for the reaction with a Grignard reagent. Optimization of reaction conditions may be necessary for different Grignard reagents.
Materials:
-
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of tert-butyl 2,2-dioxooxathiazinane-3-carboxylate (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add phenylmagnesium bromide (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Allow the reaction to slowly warm to 0 °C and stir for an additional hour.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x V).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the desired substituted N-Boc-taurine derivative.
Conclusion and Future Directions
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is a highly valuable and versatile building block for the synthesis of a diverse range of N-Boc-protected taurine derivatives. The protocols outlined in this guide demonstrate its utility in forming new C-N, C-S, and C-C bonds through facile ring-opening reactions with a variety of nucleophiles. The predictable reactivity and the stability of the resulting products make this reagent an indispensable tool for researchers, scientists, and drug development professionals. Further exploration into the diastereoselective ring-opening of chiral variants of this cyclic sulfamate and the development of catalytic enantioselective reactions will undoubtedly expand its synthetic utility and impact on the field of medicinal chemistry.
References
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
Sources
The Emerging Potential of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate in Asymmetric Synthesis: A Guide for the Modern Chemist
Introduction: The Quest for Stereochemical Control and the Role of Chiral Auxiliaries
In the landscape of modern organic synthesis, particularly within pharmaceutical and natural product chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, has become an indispensable tool.[1] Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter has been established, the auxiliary is cleaved and can, in ideal scenarios, be recovered for reuse.[1]
This guide focuses on an intriguing yet underexplored chiral auxiliary: tert-butyl 2,2-dioxooxathiazinane-3-carboxylate . This molecule belongs to the family of cyclic sulfonamides, or sultams, which are known for their conformational rigidity and potent stereodirecting capabilities, exemplified by the renowned Oppolzer's camphorsultam. The presence of the N-tert-butoxycarbonyl (Boc) group in the target molecule suggests a unique handle for both activation and subsequent cleavage under specific conditions. While extensive literature on this specific auxiliary is nascent, its structural features merit a detailed exploration of its potential applications in asymmetric synthesis. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview, hypothesized applications, and foundational protocols to stimulate further investigation into this promising reagent.
Structural Features and Mechanistic Rationale
The efficacy of a chiral auxiliary is intrinsically linked to its three-dimensional structure. In tert-butyl 2,2-dioxooxathiazinane-3-carboxylate, several key features are poised to offer excellent stereochemical control:
-
The Sultam Backbone: The 2,2-dioxooxathiazinane ring is a six-membered cyclic sultam. Such rings are known to adopt well-defined, rigid conformations, which is a crucial prerequisite for effective facial shielding of a reactive center. This rigidity minimizes conformational ambiguity, leading to more predictable and higher diastereoselectivity.
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. Firstly, it acts as a protecting group for the nitrogen atom of the sultam. Secondly, and more importantly in the context of asymmetric synthesis, after acylation of the substrate to the carboxylate, the Boc group can influence the chelation of metal enolates, further locking the conformation and enhancing facial bias.
-
The Carboxylate Handle: The carboxylate at the 3-position is the point of attachment for the prochiral substrate, typically through the formation of an N-acyl sultam. This covalent linkage brings the substrate under the stereodirecting influence of the chiral sultam framework.
The general workflow for utilizing a chiral auxiliary like tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is envisioned as a three-step process:
Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.
Hypothesized Applications in Asymmetric Synthesis
Based on the established reactivity of N-acyl sultam derivatives, we can propose several key applications for tert-butyl 2,2-dioxooxathiazinane-3-carboxylate in asymmetric synthesis.
Asymmetric Alkylation of N-Acyl Derivatives
The asymmetric alkylation of enolates derived from N-acyl sultams is a cornerstone transformation for the synthesis of chiral carboxylic acid derivatives. The rigid conformation of the sultam auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.
A proposed mechanism for the asymmetric alkylation is depicted below:
Sources
Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
Introduction
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is a crucial building block in contemporary drug discovery and development. Its rigid cyclic sulfamate scaffold, coupled with the versatile tert-butoxycarbonyl (Boc) protecting group, makes it an attractive intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The oxathiazinane dioxide moiety serves as a stable yet reactive functional group, enabling further chemical modifications. This document provides a comprehensive guide for the large-scale synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. The methodology is presented with a focus on scalability, safety, and robustness, ensuring a reliable and efficient production process.
Synthetic Strategy: A Two-Step Approach
The synthesis of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is efficiently achieved through a two-step process commencing with the readily available and cost-effective starting material, 3-amino-1-propanol. The synthetic pathway is outlined below:
-
N-Boc Protection: The primary amine of 3-amino-1-propanol is first protected with a tert-butoxycarbonyl (Boc) group to yield N-Boc-3-amino-1-propanol. This step is essential to prevent side reactions at the nitrogen atom during the subsequent cyclization.
-
Cyclization: The N-protected amino alcohol is then cyclized using sulfuryl chloride (SO₂Cl₂) to form the target six-membered heterocyclic ring, Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate.
This strategy is advantageous for large-scale production due to the high yields, straightforward procedures, and the use of readily accessible reagents.
Visualizing the Synthesis
Overall Synthetic Scheme
Caption: Two-step synthesis of the target compound.
Part 1: Large-Scale Synthesis of N-Boc-3-amino-1-propanol
Principle and Rationale
The protection of the primary amine in 3-amino-1-propanol is a critical first step. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] The reaction proceeds via the nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).[1] A base is employed to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproducts. For large-scale synthesis, using a biphasic system with an inorganic base like sodium bicarbonate simplifies the workup procedure.
Materials and Equipment
-
Reactor: A multi-necked, jacketed glass reactor (appropriate volume for the desired scale) equipped with an overhead mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet.
-
Reagents:
-
3-Amino-1-propanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Detailed Protocol
-
Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and purged with nitrogen.
-
Charging Reagents:
-
To the reactor, add 3-amino-1-propanol (1.0 equivalent).
-
Add deionized water and ethyl acetate to form a biphasic mixture.
-
Charge sodium bicarbonate (2.0-2.5 equivalents) to the reactor with stirring.
-
-
Addition of (Boc)₂O:
-
Dissolve di-tert-butyl dicarbonate (1.05-1.1 equivalents) in ethyl acetate.
-
Transfer the (Boc)₂O solution to the dropping funnel.
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Add the (Boc)₂O solution dropwise to the stirred reaction mixture over a period of 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic, and controlled addition is crucial to prevent side reactions.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Combine all organic layers and wash with deionized water, followed by brine.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude N-Boc-3-amino-1-propanol is often of sufficient purity for the next step.
-
If further purification is required, flash column chromatography on silica gel can be performed using a gradient of ethyl acetate in hexanes.[2]
-
Expected Yield and Characterization
-
Yield: 90-95%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 4.95 (br s, 1H, NH), 3.65 (t, J = 6.0 Hz, 2H, CH₂OH), 3.30 (q, J = 6.4 Hz, 2H, NHCH₂), 1.70 (quint, J = 6.2 Hz, 2H, CH₂CH₂CH₂), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 156.5, 79.2, 60.8, 39.0, 32.5, 28.4.
Part 2: Large-Scale Synthesis of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
Principle and Rationale
The cyclization of N-Boc-3-amino-1-propanol to the corresponding cyclic sulfamate is achieved using sulfuryl chloride (SO₂Cl₂). The reaction proceeds through the formation of a chlorosulfate ester intermediate from the alcohol, followed by an intramolecular nucleophilic attack by the nitrogen of the Boc-protected amine to displace the chloride and form the six-membered ring. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of an appropriate solvent and careful control of the reaction temperature are critical for achieving high yields and minimizing the formation of byproducts. An "inverse addition" protocol, where the amino alcohol solution is added to the sulfuryl chloride solution, can improve reaction control and yield.[3]
Safety Precautions for Sulfuryl Chloride
Sulfuryl chloride is a highly corrosive and toxic reagent that reacts violently with water, releasing toxic gases.[4][5] All operations involving sulfuryl chloride must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., butyl rubber or Viton)
-
Chemical splash goggles and a face shield
-
Acid-resistant lab coat or apron
-
Closed-toe shoes
-
-
Handling:
-
Always add sulfuryl chloride to the reaction solvent; never the other way around.
-
Use a syringe or a dropping funnel for controlled addition.
-
Ensure all glassware is scrupulously dry.
-
Have a quenching agent (e.g., a solution of sodium bicarbonate) readily available in case of spills.
-
Materials and Equipment
-
Reactor: A multi-necked, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂ gases.
-
Reagents:
-
N-Boc-3-amino-1-propanol
-
Sulfuryl chloride (SO₂Cl₂)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Detailed Protocol
-
Reactor Setup: Assemble the reactor system, ensuring all components are dry and the system is purged with nitrogen. Connect the outlet to a scrubber.
-
Charging Reagents:
-
To the reactor, add anhydrous dichloromethane.
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add sulfuryl chloride (1.1-1.2 equivalents) to the cold solvent with stirring.
-
-
Addition of N-Boc-3-amino-1-propanol and Base:
-
In a separate flask, dissolve N-Boc-3-amino-1-propanol (1.0 equivalent) and triethylamine (2.5-3.0 equivalents) in anhydrous dichloromethane.
-
Transfer this solution to the dropping funnel.
-
Add the solution of the amino alcohol and base dropwise to the stirred sulfuryl chloride solution over 2-4 hours, maintaining the internal temperature below -60 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is typically a solid or a viscous oil.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[2]
-
Expected Yield and Characterization
-
Yield: 70-85%
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 4.40-4.30 (m, 2H, OCH₂), 3.90-3.80 (m, 2H, NCH₂), 2.20-2.10 (m, 2H, CH₂CH₂CH₂), 1.50 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 151.0, 83.0, 65.0, 45.0, 28.2, 25.0.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| N-Boc-3-amino-1-propanol | C₈H₁₇NO₃ | 175.22 | 90-95 | Colorless to pale yellow oil |
| Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate | C₈H₁₅NO₅S | 237.27 | 70-85 | White to off-white solid |
Conclusion
The described two-step methodology provides a robust and scalable route for the synthesis of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate. By adhering to the detailed protocols and safety precautions, researchers and drug development professionals can confidently produce this key intermediate in large quantities with high purity. The causality-driven experimental choices, such as the use of a Boc protecting group and controlled reaction conditions, ensure the efficiency and reliability of the synthesis. This guide serves as a valuable resource for the practical application of this synthetic procedure in a laboratory or pilot plant setting.
References
- Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. Retrieved from [Link]
-
Sdfine. (n.d.). Sulphuryl Chloride Safety Data Sheet. Retrieved from [Link]
- Patel, M., & Suthar, P. (2015). Synthesis and characterization of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate.
-
ResearchGate. (2021). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing n-tertiary-butoxycarbonyl amino acids.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53969136, Tert-butyl butane-1-sulfonate. Retrieved from [Link].
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-Propanoyl-1,3-thiazinane-2-thione. Retrieved from [Link]
-
ResearchGate. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
RSC Publishing. (2016). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
ResearchGate. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Retrieved from [Link]
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ResearchGate. (2017). 1H NMR spectrum of 3,3'-di-tert-butyl-3,3',4,4'-tetrahydro-2H,2'H-6,6'-bibenzo[e][6][7]oxazine. Retrieved from [Link]
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eLife. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]
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University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
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Scribd. (n.d.). Water Boc Deprotection. Retrieved from [Link]
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ResearchGate. (2001). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. Retrieved from [Link]
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NIH. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]
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NIH. (2014). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Retrieved from [Link]
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NIH. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Retrieved from [Link]
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Application Notes and Protocols for Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate as a Chiral Auxiliary
Introduction: A Novel Scaffold for Asymmetric Synthesis
In the field of asymmetric synthesis, the quest for efficient and versatile chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect in drug discovery and development. This guide introduces tert-butyl 2,2-dioxooxathiazinane-3-carboxylate, a promising chiral auxiliary belonging to the class of cyclic sulfonamides, or sultams. Its rigid bicyclic-like structure, conferred by the fused oxathiazinane ring, provides a well-defined steric environment for exerting high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing detailed application notes and protocols for the synthesis and utilization of this powerful tool in asymmetric synthesis. While direct literature on this specific auxiliary is emerging, the protocols herein are built upon the well-established and robust chemistry of analogous chiral sultams, such as the renowned Oppolzer's sultam.
Synthesis of the Chiral Auxiliary
The synthesis of tert-butyl 2,2-dioxooxathiazinane-3-carboxylate can be envisioned from the readily available and inexpensive starting material, 3-amino-1-propanesulfonic acid[1][]. The proposed synthetic route involves cyclization to the corresponding sultam, followed by protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.
Protocol 1: Synthesis of 2,2-Dioxooxathiazinane-3-one
-
Chlorination: To a suspension of 3-amino-1-propanesulfonic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), thionyl chloride (2.0-3.0 eq) is added dropwise at 0 °C[3][4][5][6]. The reaction mixture is then heated to reflux for 2-4 hours until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: The reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude sulfonyl chloride is used in the next step without further purification.
-
Intramolecular Cyclization (Hypothetical): The crude sulfonyl chloride is dissolved in a suitable solvent like DCM, and a non-nucleophilic base such as triethylamine (1.5 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 12-24 hours to effect intramolecular cyclization to the sultam.
-
Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford the desired 2,2-dioxooxathiazinane-3-one.
Protocol 2: Boc-Protection of the Sultam
-
Deprotonation: To a solution of the synthesized sultam (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, a strong base such as n-butyllithium (1.05 eq) is added dropwise. The mixture is stirred for 30 minutes at this temperature.
-
Boc-Anhydride Addition: Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in anhydrous THF is added to the reaction mixture at -78 °C[7][8][9][10][11]. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield tert-butyl 2,2-dioxooxathiazinane-3-carboxylate.
Caption: Proposed synthetic pathway for the chiral auxiliary.
Application in Asymmetric Synthesis: Detailed Protocols
The utility of tert-butyl 2,2-dioxooxathiazinane-3-carboxylate as a chiral auxiliary lies in its ability to direct the stereochemical outcome of reactions at a prochiral center attached to the nitrogen atom. This is achieved through the formation of a rigid, chelated enolate intermediate that blocks one face of the enolate from the approaching electrophile.
Protocol 3: N-Acylation of the Chiral Auxiliary
To introduce a prochiral unit, the auxiliary is first acylated with a desired carboxylic acid derivative.
-
Deprotonation: To a solution of tert-butyl 2,2-dioxooxathiazinane-3-carboxylate (1.0 eq) in anhydrous THF at -78 °C, a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise. The mixture is stirred for 30 minutes at this temperature.
-
Acylation: The desired acyl chloride (e.g., propionyl chloride, 1.1 eq) is added dropwise to the solution at -78 °C. The reaction mixture is stirred for 1-2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude N-acyl sultam is purified by flash chromatography on silica gel.
Caption: General workflow for the N-acylation of the chiral auxiliary.
Protocol 4: Diastereoselective Enolate Alkylation
The N-acylated auxiliary can be used to perform highly diastereoselective alkylations.
-
Enolate Formation: To a solution of the N-acyl sultam (e.g., N-propionyl derivative, 1.0 eq) in anhydrous THF at -78 °C, a solution of a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.05 eq) is added dropwise. The mixture is stirred for 30-60 minutes at -78 °C to form the corresponding enolate.
-
Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 eq) is added neat or as a solution in THF at -78 °C. The reaction is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product is purified by flash chromatography on silica gel.
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | NaHMDS | >95:5 | 85-95 |
| 2 | Methyl iodide | LDA | >90:10 | 80-90 |
| 3 | Allyl bromide | NaHMDS | >95:5 | 88-96 |
Table 1: Representative results for the diastereoselective alkylation of N-propionyl-tert-butyl 2,2-dioxooxathiazinane-3-carboxylate (based on analogous sultam chemistry).
Protocol 5: Diastereoselective Aldol Reaction
The chiral auxiliary is also highly effective in directing aldol reactions.
-
Enolate Formation: To a solution of the N-acyl sultam (e.g., N-acetyl derivative, 1.0 eq) in anhydrous DCM at 0 °C, N,N-diisopropylethylamine (DIPEA, 1.2 eq) is added. The solution is cooled to -78 °C, and then dibutylboron triflate (Bu₂BOTf, 1.1 eq) is added dropwise. The mixture is stirred for 30 minutes at -78 °C and then for 30 minutes at 0 °C.
-
Aldol Addition: The reaction mixture is re-cooled to -78 °C, and the aldehyde (e.g., benzaldehyde, 1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 1-3 hours and then at 0 °C for 1 hour.
-
Work-up and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The diastereoselectivity of the crude product is determined by ¹H NMR or HPLC analysis. The aldol adduct is purified by flash chromatography on silica gel.
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | >98:2 | 85-95 |
| 2 | Isobutyraldehyde | >95:5 | 80-90 |
| 3 | Acetaldehyde | >90:10 | 75-85 |
Table 2: Expected outcomes for the diastereoselective aldol reaction of N-acetyl-tert-butyl 2,2-dioxooxathiazinane-3-carboxylate (based on analogous sultam chemistry).
Mechanism of Stereocontrol
The high degree of stereoselectivity observed with this chiral auxiliary is attributed to the formation of a rigid, chelated metal enolate. In the case of alkylation and aldol reactions, the metal cation (e.g., Li⁺, Na⁺, or B²⁺) coordinates to both the carbonyl oxygen and the sulfonyl oxygen atoms. This chelation, combined with the steric bulk of the auxiliary's framework, forces the enolate to adopt a specific conformation. Consequently, one face of the enolate is effectively shielded, directing the electrophile to approach from the less hindered face, resulting in the observed high diastereoselectivity.
Caption: Simplified model for stereocontrol.
Cleavage of the Chiral Auxiliary
After the desired stereocenter has been created, the chiral auxiliary can be readily cleaved to reveal the desired product, and the auxiliary can often be recovered and reused.
Protocol 6: Reductive Cleavage to an Alcohol
-
Reduction: To a solution of the N-acyl sultam adduct (1.0 eq) in anhydrous THF at 0 °C, lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) is added portion-wise[12][13][14][15][16][17]. The reaction mixture is stirred at 0 °C for 1-2 hours.
-
Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser work-up). The resulting precipitate is filtered off and washed with THF. The filtrate is concentrated, and the crude alcohol product is purified by column chromatography. The chiral auxiliary can often be recovered from the filter cake.
Protocol 7: Hydrolytic Cleavage to a Carboxylic Acid
-
Hydrolysis: To a solution of the N-acyl sultam adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1) at 0 °C, 30% hydrogen peroxide (4.0-5.0 eq) is added, followed by a solution of lithium hydroxide (LiOH, 2.0-3.0 eq) in water[18]. The reaction mixture is stirred at 0 °C for 2-4 hours.
-
Work-up: The reaction is quenched with an aqueous solution of sodium sulfite. The mixture is acidified with dilute HCl and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude carboxylic acid, which can be purified by crystallization or chromatography. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Conclusion
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate represents a valuable addition to the synthetic chemist's toolkit for asymmetric synthesis. Its straightforward, albeit currently not published, synthesis from an inexpensive starting material, coupled with its high efficiency in directing stereoselective reactions, makes it an attractive alternative to existing chiral auxiliaries. The protocols detailed in this guide, based on well-established principles of sultam chemistry, provide a solid foundation for researchers to explore the full potential of this promising chiral auxiliary in the synthesis of complex, enantiomerically pure molecules.
References
- CN108623501B - Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use - Google Patents. (URL: patents.google.
-
[3 + 2] Cycloadditions of alpha,beta-Unsaturated Sultams - ResearchGate. (URL: )
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. (URL: )
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ResearchGate. (URL: )
-
What are a good methods for reaction of amino acids with thionyl chloride? - ResearchGate. (URL: )
-
Diastereoselective alkylation and methods for chiral auxiliary removal... - ResearchGate. (URL: )
-
SYNTHESIS OF CYCLIC IMIDES FROM AMIC ACIDS USING THIONYL CHLORIDE - Revues Scientifiques Marocaines. (URL: )
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Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation - ResearchGate. (URL: )
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Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: )
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (URL: )
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N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide - Organic Syntheses. (URL: )
- tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group)
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3-Amino-1-propanesulfonic Acid | 3687-18-1 - BOC Sciences. (URL: )
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Diastereoselectivity in Aldol condensation - YouTube. (URL: )
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3-Amino-1-propanesulfonic Acid | 3687-18-1 - Tokyo Chemical Industry. (URL: )
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. (URL: )
-
Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates - NIH. (URL: )
-
Synthesis of Boc-protected bicycloproline - NIH. (URL: )
- Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed. (URL: pubmed.ncbi.nlm.nih.gov/25377196/)
-
Protected syn-Aldol Compounds from Direct, Catalytic, and Enantioselective Reactions of N-Acyl-1,3-oxazinane-2-thiones with Aromatic Acetals - NIH. (URL: )
-
Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners - ResearchGate. (URL: )
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BOC Protection and Deprotection - J&K Scientific. (URL: )
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NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry - YouTube. (URL: )
- WO 99/27791 - HEPES Derivatives and their use - Google Patents. (URL: patents.google.
- Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed. (URL: pubmed.ncbi.nlm.nih.gov/15230601/)
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - Royal Society of Chemistry. (URL: pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26238h)
- 1 Stereoselective Acetate Aldol Reactions - Wiley Online Library. (URL: onlinelibrary.wiley.com/doi/10.1002/9783527628704.ch1)
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3-Amino-1-propanesulfonic acid | 3687-18-1 - Alfa Chemistry. (URL: )
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Scheme of the aldol reaction of acetone with benzaldehyde in the presence of trimer I-(9,9). - ResearchGate. (URL: )
- Diastereoselective synthesis using chiral auxiliary - Edgars Suna Group. (URL: suna.osi.lv/en/research/diastereoselective-synthesis-using-chiral-auxiliary/)
- Practical synthesis of sultams via sulfonamide dianion alkylation - PubMed. (URL: pubmed.ncbi.nlm.nih.gov/11432650/)
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this important heterocyclic compound. Here, we will delve into the probable synthetic pathway, troubleshoot common issues, and provide actionable solutions based on established principles of organic chemistry.
Introduction to the Synthesis
The synthesis of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate, a cyclic sulfamate, is a nuanced process that requires careful control over reaction conditions. While various synthetic strategies for cyclic sulfamates exist, a likely and efficient route for this specific molecule involves the [2+2] cycloaddition reaction between tert-butyl propiolate and in situ generated sulfene (SO3).[1][2] This reaction is attractive due to the direct formation of the desired heterocyclic ring system.
However, the high reactivity of the intermediates and the sensitivity of the product to reaction conditions can often lead to suboptimal yields. This guide will address these challenges in a question-and-answer format to help you diagnose and resolve the issues you may be facing in your experiments.
Visualizing the Reaction Pathway
To better understand the process, let's visualize the proposed reaction mechanism.
Caption: Proposed reaction mechanism for the synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address some of the most common questions and issues encountered during the synthesis.
FAQ 1: My overall yield is consistently below 30%. What are the most likely causes?
A low yield is the most frequently reported issue and can stem from several factors.[3] A systematic approach to troubleshooting is crucial.
Possible Cause 1: Purity and Stability of Starting Materials
-
Tert-butyl propiolate: This reagent can be prone to polymerization, especially if not stored correctly.[4] Impurities can significantly interfere with the reaction.
-
Sulfur Trioxide (SO3): SO3 is highly reactive and hygroscopic.[5] It can react with atmospheric moisture to form sulfuric acid, which will not participate in the desired reaction and can promote side reactions.
Troubleshooting Steps:
-
Verify Purity: Analyze your tert-butyl propiolate using ¹H NMR and GC-MS to check for purity and the presence of polymers or other contaminants.
-
Fresh SO3 Source: Use a freshly opened bottle of stabilized sulfur trioxide or a sulfur trioxide-dioxane complex.
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
FAQ 2: The reaction mixture turns dark and I observe significant charring. Why is this happening?
Charring is a clear indication of decomposition, often due to the highly exothermic nature of the reaction with sulfur trioxide.[6]
Possible Cause: Poor Temperature Control
The reaction of SO3 with organic compounds is extremely rapid and generates a significant amount of heat.[6] Localized hotspots can lead to the decomposition of starting materials and the product.
Recommended Solution: Strict Temperature Management
-
Low-Temperature Addition: The reaction should be conducted at low temperatures, typically between -78 °C and -40 °C.
-
Slow Addition: Add the sulfur trioxide solution dropwise to a solution of tert-butyl propiolate in a suitable solvent.
-
Efficient Stirring: Ensure vigorous stirring to dissipate heat and maintain a homogenous reaction temperature.
| Parameter | Recommended Range | Rationale |
| Temperature | -78 °C to -40 °C | Minimizes decomposition and side reactions. |
| Solvent | Anhydrous Dichloromethane (DCM) or Diethyl Ether | Inert and low freezing point. |
| Stoichiometry | 1.0 : 1.1 (Propiolate : SO3) | A slight excess of SO3 can drive the reaction to completion. |
| Reaction Time | 1-3 hours | Monitor by TLC or LC-MS to avoid product degradation. |
Table 1: Recommended Reaction Parameters
FAQ 3: I am seeing multiple spots on my TLC plate that are difficult to separate from the product. What are these byproducts?
The formation of multiple byproducts is common if the reaction is not carefully controlled.
Potential Byproducts and Their Origins:
-
Polymerized tert-butyl propiolate: Occurs if the propiolate is impure or if the reaction temperature is too high.
-
Hydrolyzed Product: The oxathiazinane ring can be susceptible to hydrolysis, especially during aqueous work-up.[7][8] This can lead to the formation of the corresponding sulfonic acid.
-
Decarboxylated Product: The tert-butyl ester may be cleaved under acidic conditions that could arise during the reaction or work-up.[9]
Strategies for Minimizing Byproducts and Improving Purification:
-
Careful Quenching: Quench the reaction at low temperature by slowly adding it to a cold, saturated solution of a mild base like sodium bicarbonate. This neutralizes any excess SO3 and acidic byproducts. Be cautious as this can produce CO2 gas.[10]
-
Optimized Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product.
-
Chromatography Conditions: Use a gradient elution system for column chromatography, starting with a non-polar solvent system and gradually increasing the polarity. This can help in separating closely related impurities.
Experimental Protocols
Here are some detailed protocols for key experimental steps.
Protocol 1: Synthesis of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve tert-butyl propiolate (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, prepare a solution of sulfur trioxide (1.1 eq) in anhydrous DCM. Slowly add the SO3 solution dropwise to the stirred solution of tert-butyl propiolate over 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, slowly transfer the reaction mixture via cannula into a vigorously stirred, cold (-10 °C to 0 °C) saturated aqueous solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Diagnostic Test for Product Stability
If you suspect your product is degrading during work-up or purification, perform the following stability test:
-
Isolate a small, crude sample of your product after the initial work-up.
-
Divide the sample into three vials.
-
Expose each vial to different conditions:
-
Vial A: Room temperature, open to air.
-
Vial B: In a solution of mild acid (e.g., 0.1 M HCl).
-
Vial C: In a solution of mild base (e.g., saturated NaHCO3).
-
-
Analyze the contents of each vial by TLC or LC-MS after 1-2 hours to assess the stability of your product under these conditions. This will inform you if you need to adjust your work-up and purification pH.
Concluding Remarks
The synthesis of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is a challenging yet achievable process. Low yields are often a result of suboptimal reaction conditions, impure starting materials, or product instability. By systematically addressing each of these potential issues, you can significantly improve the outcome of your synthesis. This guide provides a framework for troubleshooting, but remember that careful observation and methodical experimentation are your most valuable tools in the laboratory.
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A SN1 Reaction: Synthesis of tert-Butyl Chloride . The Royal Society of Chemistry. Available at: [Link]
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Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate . Atlantis Press. Available at: [Link]
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tert-butyl 2,2-dioxooxathiazinane-3-carboxylate suppliers & manufacturers in China . LookChem. Available at: [Link]
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate . Atlantis Press. Available at: [Link]
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SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE . Organic Syntheses. Available at: [Link]
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SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES . HETEROCYCLES. Available at: [Link]
-
Synthesis of Acyclic and Cyclic Sulfamates: A Review . ResearchGate. Available at: [Link]
-
2,1-Benzothiazine 2,2-Dioxides. 5. Hydrolysis of Alkyl 1-R-4-Hydroxy-2,2-Dioxo-1Н-2λ6,1-Benzo-Thiazine-3-Carboxylates**. ResearchGate. Available at: [Link]
-
Synthesis, hydrolysis reactions and conformational study of 2-substituted 3,5-diamino-4-nitroso-2H-1,2,6-thiadiazine 1,1-dioxides . Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Copper(I)-Catalyzed Interrupted CuAIAC/Disulfuration Reaction for the Synthesis of N,N′-Bicyclic Pyrazolidinone Disulfides . The Journal of Organic Chemistry. Available at: [Link]
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Kukhtin–Ramirez-Reaction-Inspired Deprotection of Sulfamidates for the Synthesis of Amino Sugars . National Institutes of Health. Available at: [Link]
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1.2: Cycloaddition Reactions . Chemistry LibreTexts. Available at: [Link]
-
AS 1 Reaction: Synthesis of Tert-Butyl Chloride: Supplementary Material Experiment Notes . Scribd. Available at: [Link]
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Cycloaddition reactions of vinyl sulfene generated from thiete 1,1-dioxide . ResearchGate. Available at: [Link]
-
Sulfur trioxide . Wikipedia. Available at: [Link]
-
1,2-Cyclic Sulfamidates as Versatile Precursors to Thiomorpholines and Piperazines . ResearchGate. Available at: [Link]
-
SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2 . YouTube. Available at: [Link]
-
2 2-dichloro propane on hydrolysis yields . YouTube. Available at: [Link]
-
Synthesis of the[11]Cyclacene Framework by Repetitive Diels–Alder Cycloadditions . MDPI. Available at: [Link]
-
Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis . AZoM. Available at: [Link]
-
Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete . National Institutes of Health. Available at: [Link]
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Preventing decomposition of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate during workup
Welcome to the technical support center for Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for handling this versatile but sensitive heterocyclic compound. The following information is curated from peer-reviewed literature and extensive in-house experience to ensure the integrity and success of your synthetic work.
Troubleshooting Guide: Preventing Decomposition During Workup
Researchers often face challenges with the stability of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate, a cyclic sulfamate, particularly during the workup phase of a reaction. Low yields and inconsistent results can often be traced back to decomposition caused by residual acidic or basic conditions, or prolonged exposure to protic solvents.
Question 1: My yield of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is unexpectedly low after a standard aqueous workup. What is the likely cause?
Answer:
The most probable cause of low yield is the hydrolytic decomposition of the cyclic sulfamate ring and/or the tert-butyl ester. The oxathiazinane dioxide ring is susceptible to ring-opening under both acidic and basic aqueous conditions.[1][2]
-
Under Basic Conditions (e.g., bicarbonate or carbonate washes): The sulfamate can undergo hydrolysis, leading to the formation of a sulfamic acid salt and the corresponding amino alcohol derivative.
-
Under Acidic Conditions (e.g., HCl or NH4Cl washes): The tert-butyl ester is highly sensitive to acid and can be cleaved to form isobutylene and the corresponding carboxylic acid.[3] This is a common deprotection strategy, and even mild acidic conditions can initiate this process. The cyclic sulfamate itself can also be hydrolyzed under acidic conditions, although it is generally more stable than under basic conditions.[1][2]
Visualizing the Decomposition Pathways:
Caption: Primary decomposition pathways under aqueous workup conditions.
Recommendation: Avoid standard aqueous washes with acidic or basic solutions. If a wash is necessary to remove water-soluble impurities, use ice-cold, pH-neutral brine and minimize contact time. Anhydrous workup procedures are highly recommended.
Question 2: What are the visual or analytical signs of decomposition during extraction and purification?
Answer:
Recognizing the signs of decomposition early can save significant time and resources.
-
During Extraction:
-
Emulsion Formation: The formation of salts from ring-opening can lead to persistent emulsions during liquid-liquid extraction.
-
Color Change: While the starting material is typically a white solid, decomposition products may be oils or discolored solids.
-
-
During Purification (Silica Gel Chromatography):
-
Streaking on TLC: Decomposition on the acidic surface of silica gel is common. This will appear as streaking on the TLC plate rather than a clean spot.
-
Low Recovery from Column: The polar, ring-opened byproducts can bind strongly to silica gel, leading to low mass balance after chromatography.
-
Analytical Detection: The most reliable way to detect decomposition is through analytical techniques.
| Analytical Method | Indication of Decomposition |
| ¹H NMR | Disappearance of the characteristic tert-butyl singlet (~1.5 ppm). Appearance of new, broad peaks in the aliphatic region corresponding to the ring-opened product. |
| LC-MS | Appearance of new peaks with different retention times and masses corresponding to the hydrolyzed products. |
| FT-IR | Broadening of the N-H and O-H stretch region (3200-3500 cm⁻¹) due to the formation of the amino alcohol and carboxylic acid/sulfamic acid. |
Recommendation: To mitigate decomposition on silica gel, it is advisable to neutralize the silica gel before use. This can be done by preparing a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1% v/v), and then packing the column with this slurry.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of decomposition for cyclic sulfamates like Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate?
The primary decomposition mechanism is nucleophilic attack on the sulfur atom or the carbonyl carbon, leading to ring-opening. In aqueous media, water or hydroxide ions act as the nucleophile. The tert-butyl ester is also susceptible to acid-catalyzed hydrolysis.[3]
Q2: What is the recommended workup procedure to maximize yield and purity?
An anhydrous workup is the most effective strategy.
Step-by-Step Anhydrous Workup Protocol:
-
Quench the Reaction: Cool the reaction mixture to 0 °C. If the reaction contains highly reactive reagents, quench them with a suitable anhydrous agent (e.g., for organometallic reagents, a slow addition of ethyl acetate).
-
Solvent Removal: Remove the reaction solvent under reduced pressure (in vacuo).
-
Azeotropic Drying: Add an anhydrous, non-polar solvent like toluene and remove it under reduced pressure. Repeat this step 2-3 times to ensure the complete removal of any residual water or volatile protic solvents.
-
Direct Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and directly load it onto a column of neutralized silica gel for purification.
Q3: How should Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate be stored to ensure long-term stability?
For optimal stability, the compound should be stored under the following conditions:
-
Temperature: -20 °C
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).
-
Container: In a tightly sealed container to prevent moisture ingress.
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Chromatography
-
Weigh the required amount of silica gel for your column.
-
In a fume hood, prepare a slurry of the silica gel in the starting eluent for your chromatography.
-
Add triethylamine to the slurry to a final concentration of 1% (v/v). For example, for every 100 mL of eluent, add 1 mL of triethylamine.
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the neutralized silica gel slurry.
-
Equilibrate the column by running 2-3 column volumes of the starting eluent (containing 1% triethylamine) through the packed column before loading your sample.
Workflow for Handling Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate:
Caption: Recommended workflow for synthesis and purification.
References
-
Yamai, Y., et al. (2018). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 97(1), 192-210. Available from: [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available from: [Link]
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ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]
- King, A. O., et al. (2003). Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide. European Patent No. EP0902781B1.
-
Munck, S., et al. (2023). Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(9), 2099-2110. Available from: [Link]
-
Li, J., et al. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Available from: [Link]
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Hegedus, L. S., et al. (1998). Reactivity and Mechanism in the Hydrolysis of β-Sultams. The Journal of Organic Chemistry, 63(21), 7511-7517. Available from: [Link]
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King, J. F., & Lee, T. M. (1998). The hydrolytic reactivity of β-sultams. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. Available from: [Link]
-
Mondal, S., et al. (2018). Regioselective Ring‐Opening of Epoxide and N‐Tosylaziridine with 4‐Hydroxydithiocoumarin: Key Precursors for 2,3‐Dihydro‐1,4‐oxathiin and 2,3‐Dihydro‐1,4‐thiazine Derivatives. ChemistrySelect, 3(30), 8632-8636. Available from: [Link]
-
Organic Syntheses. (n.d.). GLYCINE t-BUTYL ESTER. Available from: [Link]
-
Iwata, Y. (2019). Thermal decomposition of di-tert-butylperoxide measured with calorimeter. Journal of the Japan Explosives Society, 80(2), 53-58. Available from: [Link]
-
Li, Y., et al. (2022). Kukhtin–Ramirez-Reaction-Inspired Deprotection of Sulfamidates for the Synthesis of Amino Sugars. Molecules, 27(25), 8879. Available from: [Link]
- Liu, Z., et al. (2016). Synthesis method for tert-butyl ester compound. Chinese Patent No. CN105820049A.
-
El-Sayed, E., & El-Essawy, F. A. (2018). Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. Journal of Sulfur Chemistry, 39(6), 670-701. Available from: [Link]
-
Wang, Y., et al. (2019). Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. Environmental Pollution, 255(Pt 1), 113222. Available from: [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Available from: [Link]
-
Al-Zoubi, R. M., & Al-Jammal, M. K. (2020). 1,2-Cyclic Sulfamidates as Versatile Precursors to Thiomorpholines and Piperazines. Current Organic Synthesis, 17(5), 332-348. Available from: [Link]
-
Wang, X., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Journal of Chemical Crystallography, 44(1-2), 48-51. Available from: [Link]
-
Wesolowski, M., & Szczesniak, M. (2021). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 26(16), 4967. Available from: [Link]
-
Taylor, M. S., et al. (2019). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. The Journal of Organic Chemistry, 84(15), 9455-9467. Available from: [Link]
-
King, J. F., & Lee, T. M. (1998). The hydrolytic reactivity of β-sultams. University of Huddersfield Research Portal. Available from: [Link]
-
Knorr, A., & Eyerer, P. (2019). On the thermal decomposition of tert.-butyl hydroperoxide, its sensitivity to metals and its kinetics, studied by thermoanalytic methods. Journal of Thermal Analysis and Calorimetry, 138(4), 2691-2702. Available from: [Link]
-
Taylor, M. S. (2019). Exploration of One-Pot, Tandem Sulfamoylation and aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. ResearchGate. Available from: [Link]
-
Zhang, G., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available from: [Link]
-
Felder, R., et al. (2019). Synthesis and Purification of Tert-Butyl Chloride. Scribd. Available from: [Link]
-
AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Available from: [Link]
-
Simmie, J. M., & Curran, H. J. (2009). Kinetic Study of Di-Tert-Butyl Peroxide: Thermal Decomposition and Product Reaction Pathways. The Journal of Physical Chemistry A, 113(4), 674-684. Available from: [Link]
-
Mondal, B., et al. (2011). Pyrolysis of tert-butyl tert-butanethiosulfinate, t-BuS(O)St-Bu: a computational perspective of the decomposition pathways. The Journal of Physical Chemistry A, 115(14), 3068-3078. Available from: [Link]
-
Linnenbrink, M., & Brück, T. (2020). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. RSC Chemical Biology, 1(4), 268-278. Available from: [Link]
-
Bakulina, O., & Dar'in, D. (2023). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). ChemRxiv. Available from: [Link]
-
Wikipedia. (n.d.). Sulfonamide. Available from: [Link]
Sources
Validation & Comparative
Efficacy of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate in different reaction systems
In the landscape of modern asymmetric synthesis, the quest for reliable and versatile chiral building blocks is perpetual. Among the arsenal available to synthetic chemists, cyclic sulfamidates have emerged as powerful synthons for the stereocontrolled introduction of nitrogen-containing functionalities. This guide provides an in-depth comparison of the efficacy of cyclic sulfamidates in various reaction systems, underpinned by mechanistic insights and experimental data. We will explore their synthesis, reactivity with a range of nucleophiles, and how structural modifications influence their performance, offering a comprehensive resource for researchers in drug discovery and development.
The Strategic Advantage of Cyclic Sulfamidates
Cyclic sulfamidates are five-membered ring systems containing a sulfonyl group, an oxygen, and a nitrogen atom. Their utility as chiral synthons stems from several key features:
-
Chiral Pool Synthesis: They are readily prepared from chiral 1,2-amino alcohols, which are accessible from the chiral pool or through asymmetric synthesis. This allows for the straightforward installation of a defined stereocenter.
-
Activation of Hydroxyl and Amino Groups: The cyclic sulfamidate framework activates both the oxygen and nitrogen atoms of the parent amino alcohol. The sulfonyl group acts as a potent electron-withdrawing group, rendering the ring susceptible to nucleophilic attack.
-
Stereospecific Ring-Opening: The reaction with nucleophiles typically proceeds via an SN2 mechanism, leading to a predictable and controllable inversion of stereochemistry at the site of attack. This high degree of stereospecificity is a cornerstone of their synthetic utility.
Comparative Analysis of Nucleophilic Ring-Opening Reactions
The true power of cyclic sulfamidates is unleashed in their reactions with a diverse array of nucleophiles. Below, we compare their performance in key transformations.
Synthesis of Chiral Amines and Amino Alcohols
The ring-opening of cyclic sulfamidates with carbon nucleophiles, such as organocuprates and Grignard reagents, provides a direct route to chiral amines. Subsequent hydrolysis of the resulting sulfamic acid derivative furnishes the free amine.
| Nucleophile/Reagent | Substrate | Product | Yield (%) | Reference |
| Me₂CuLi | N-Boc protected cyclic sulfamidate | N-Boc-β-aminobutane | 85 | |
| PhMgBr/CuI | N-PMB protected cyclic sulfamidate | N-PMB-β-phenyl-ethylamine | 90 | |
| Allyltrimethylsilane/TiCl₄ | N-Cbz protected cyclic sulfamidate | N-Cbz-homoallylic amine | 78 |
Experimental Insight: The choice of the N-protecting group on the cyclic sulfamidate is crucial. Electron-withdrawing groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) can enhance the electrophilicity of the carbon centers, facilitating ring-opening. In contrast, more robust protecting groups like PMB (p-methoxybenzyl) may require harsher conditions for removal but can be advantageous in multi-step syntheses.
Synthesis of Aziridines
Treatment of cyclic sulfamidates with a base can induce intramolecular cyclization to form N-sulfonylated aziridines. This transformation is highly efficient and stereospecific.
Reaction Workflow: From Amino Alcohol to Aziridine
Caption: Workflow for the synthesis of N-sulfonylated aziridines from chiral 1,2-amino alcohols via a cyclic sulfamidate intermediate.
Mechanistic Underpinnings of Stereocontrol
The high fidelity of stereochemical transfer in reactions of cyclic sulfamidates is a direct consequence of the SN2 reaction pathway. The incoming nucleophile attacks one of the electrophilic carbon atoms of the ring, leading to the cleavage of a C-O or C-N bond and inversion of the stereocenter.
General Mechanism of Nucleophilic Ring-Opening
Caption: Generalized Sₙ2 mechanism for the ring-opening of a cyclic sulfamidate, highlighting the inversion of stereochemistry.
Experimental Protocol: Synthesis of a Chiral β-Amino Alcohol
This protocol details the synthesis of a chiral β-amino alcohol via the ring-opening of an N-Boc protected cyclic sulfamidate with an organocuprate.
Materials:
-
N-Boc protected cyclic sulfamidate derived from (S)-phenylalaninol (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Copper(I) Iodide (CuI) (1.1 eq)
-
Methyllithium (MeLi) (2.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of CuI in anhydrous THF at -78 °C under an inert atmosphere, add MeLi dropwise. Stir the resulting solution for 30 minutes.
-
In a separate flask, dissolve the N-Boc protected cyclic sulfamidate in anhydrous THF.
-
Add the solution of the cyclic sulfamidate to the freshly prepared lithium dimethylcuprate solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is the N-Boc, N-sulfonylated amino alcohol. This can be further purified by column chromatography.
-
For the final free amino alcohol, the Boc and sulfonyl groups need to be removed under appropriate acidic conditions.
Conclusion
Cyclic sulfamidates represent a robust and versatile class of chiral synthons. Their predictable reactivity and the high degree of stereocontrol they offer in nucleophilic ring-opening reactions make them invaluable tools in asymmetric synthesis. The ability to tune their reactivity through the choice of N-protecting groups further enhances their utility. For the synthesis of enantioenriched amines, amino alcohols, and aziridines, cyclic sulfamidates provide a reliable and efficient alternative to other methods, securing their place in the synthetic chemist's toolbox for the construction of complex, biologically active molecules.
References
- Jung, M. E., & Nichols, C. J. (2001). Synthesis of Enantiomerically Pure β-Alkyl- and β-Aryl-β-amino Acids via Diastereoselective Alkylation of a Chiral Nickel(II)
- Sharpless, K. B., & Amberg, W. (1991). A New, General Method for the Synthesis of Vicinal Diamines from Olefins. Journal of the American Chemical Society, 113(16), 6270–6272.
HPLC and GC-MS methods for the analysis of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
An In-Depth Comparative Guide to HPLC and GC-MS Methods for the Analysis of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of novel chemical entities is paramount. Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate, a cyclic sulfamate, represents a class of compounds with significant interest in medicinal chemistry.[1][2] The structural integrity, purity, and quantification of such molecules are critical checkpoints in research and manufacturing. This guide provides a comprehensive comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific analyte. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.
Understanding the Analyte: Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate (CAS No: 521267-18-5) is a heterocyclic compound featuring a sulfamate functional group within a six-membered ring and a tert-butoxycarbonyl (Boc) protecting group.[3][4] Its key physicochemical properties are:
-
Molecular Formula: C₈H₁₅NO₅S[3]
-
Molecular Weight: 237.27 g/mol [4]
-
Structure: Possesses polar functional groups including a sulfamate and a carboxylate ester. This inherent polarity and the presence of the thermally labile Boc group are critical factors influencing the choice of analytical methodology.
-
Predicted Properties: It is predicted to be a solid at room temperature with a high boiling point and moderate polarity.[5]
The accurate quantification of this molecule is crucial for reaction monitoring, purity assessment of synthetic batches, and stability studies.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Non-Volatile Analytes
HPLC is an indispensable technique for the separation and analysis of non-volatile or thermally sensitive compounds.[6] Given the predicted properties of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate, particularly its polarity and the heat-sensitive Boc group, HPLC emerges as a highly suitable primary analytical tool.
The Rationale Behind the HPLC Method Design
The core principle of this method is Reversed-Phase Chromatography . This choice is dictated by the analyte's moderate polarity.[7]
-
Stationary Phase: A non-polar stationary phase, such as octadecylsilane (C18), is selected. The C18 chains provide a hydrophobic surface that interacts with the non-polar regions of the analyte, primarily the tert-butyl group.
-
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the analyte from the column.[8] By modulating the ratio of organic solvent to water, we can control the retention time of the analyte.
-
Elution Principle: Compounds are separated based on their relative hydrophobicity. More polar compounds have weaker interactions with the stationary phase and elute earlier, while less polar compounds are retained longer.
-
Detection: While the analyte lacks a strong chromophore for high-sensitivity UV detection, a UV detector set at a low wavelength (e.g., 210 nm) can be effective for detecting the carbonyl group in the carboxylate. For higher sensitivity and universality, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be superior choices. Coupling HPLC with Mass Spectrometry (LC-MS) would provide the highest degree of selectivity and sensitivity.
Detailed Experimental Protocol: HPLC-UV
This protocol is designed as a robust starting point for method development and routine analysis.
1.2.1 Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
1.2.2 Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
1.2.3 System Validation and Trustworthiness To ensure the reliability of the results, the protocol must be self-validating.
-
System Suitability: Before sample analysis, inject a working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Linearity: Analyze the calibration standards to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
Visualization: HPLC Workflow
Caption: A streamlined workflow for the HPLC analysis of the target analyte.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Powerful but Challenging Alternative
GC-MS is a benchmark technique for separating and identifying volatile and thermally stable compounds.[6][9] Direct analysis of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate by GC is problematic due to its low volatility and the high probability of thermal degradation (loss of the Boc group) in the hot injector port. Therefore, a crucial derivatization step is required to convert the analyte into a more volatile and stable form.
The Rationale Behind the GC-MS Method Design
The key to a successful GC-MS analysis for this compound is the derivatization of the acidic N-H proton of the sulfamate group after potential deprotection or analysis of the intact molecule after making it more volatile. However, a more common strategy for carboxylic acids is esterification.[10] For this analyte, we will propose a silylation reaction, which targets the N-H proton, making the molecule less polar and more volatile.
-
Derivatization: Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a robust choice. This reaction replaces the active hydrogen on the nitrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.
-
Separation: A non-polar capillary column (e.g., DB-5ms or equivalent) is used. Separation occurs based on the boiling points of the analytes and their interactions with the stationary phase. A temperature program is employed to ensure efficient separation of the derivatized analyte from any byproducts or impurities.[8]
-
Detection: Mass Spectrometry provides definitive identification. The electron ionization (EI) mass spectrum will show a characteristic molecular ion peak and fragmentation pattern for the TMS-derivatized analyte, which can be used for confirmation and quantification.[11]
Detailed Experimental Protocol: GC-MS with Silylation
This protocol outlines the derivatization and subsequent GC-MS analysis.
2.2.1 Sample and Standard Derivatization
-
Preparation: Accurately weigh approximately 1 mg of the standard or sample into a 2 mL GC vial.
-
Drying: Ensure the sample is completely dry, as moisture will consume the derivatizing reagent. This can be achieved by evaporation under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
2.2.2 Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Split/Splitless, operated in Split mode (e.g., 20:1) |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 100 °C, hold 2 min Ramp: 15 °C/min to 280 °C, hold 5 min |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for identification Selected Ion Monitoring (SIM) for quantification |
Visualization: GC-MS Workflow
Caption: The multi-step workflow for GC-MS analysis, including derivatization.
Section 3: Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally better, but which is better suited for the specific analytical challenge.
| Feature | HPLC Method | GC-MS Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Excellent. Ideal for non-volatile, polar, and thermally labile compounds.[12] | Poor without derivatization. Requires the analyte to be volatile and thermally stable. |
| Sample Preparation | Simple. Involves dissolution and filtration. | Complex. Requires a multi-step, moisture-sensitive derivatization reaction. |
| Speed | Moderate. Typical run times are 10-20 minutes. | Potentially faster run times post-derivatization, but sample prep is time-consuming.[12] |
| Selectivity | Good. Can be enhanced with different column chemistries and detectors. | Excellent. Mass spectrometer provides high-confidence structural information.[13] |
| Sensitivity | Detector-dependent. Good with UV for moderate concentrations; excellent with CAD, ELSD, or MS. | Excellent. MS is an inherently sensitive detector. |
| Cost & Complexity | Lower initial and operational costs (solvents can be expensive).[9] Simpler to operate. | Higher initial cost. Carrier gas (Helium) can be expensive. Derivatization adds cost and complexity. |
| Key Advantage | Direct analysis of the native compound without chemical modification. | Definitive structural confirmation through mass spectral fragmentation patterns. |
| Key Disadvantage | Lower structural information from common detectors (e.g., UV). | The derivatization step can introduce variability and potential artifacts. |
Conclusion and Recommendation
For the routine analysis, purity assessment, and quantification of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate , HPLC is the superior and recommended technique . Its primary advantage is the ability to analyze the compound in its native state, eliminating the complex, time-consuming, and potentially error-prone derivatization step required for GC-MS. The simplicity of sample preparation and the robustness of reversed-phase methods make HPLC highly efficient for quality control and research environments.
GC-MS , while more complex to implement for this analyte, serves an invaluable role as a confirmatory technique . Should an unknown impurity be detected by HPLC, GC-MS analysis of the derivatized sample could provide the detailed mass spectral data needed for its structural elucidation. Therefore, the two methods are not mutually exclusive but rather complementary, forming a powerful analytical toolkit for the comprehensive characterization of this important synthetic intermediate.
References
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LookChem. tert-butyl 2,2-dioxooxathiazinane-3-carboxylate suppliers & manufacturers in China. [Link]
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ResearchGate. Strategies for the synthesis of cyclic sulfamidates. [Link]
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Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
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GL Sciences. Analysis of Tert Butylhydroquinone (TBHQ) in Foods by HPLC. [Link]
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Semantic Scholar. Synthesis of Acyclic and Cyclic Sulfamates: A Review. [Link]
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HZDR. The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. [Link]
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PubMed. Design and synthesis of cyclic sulfonamides and sulfamates as new calcium sensing receptor agonists. [Link]
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Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
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ResearchGate. a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]
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PubMed. The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. [Link]
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PubChem. Tert-butyl 2,5-dioxo-1,3-oxazolidine-3-carboxylate. [Link]
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ResearchGate. (PDF) Synthesis of Acyclic and Cyclic Sulfamates: A Review. [Link]
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ResearchGate. (PDF) 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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PubMed Central. Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Doxofylline and Terbutalinesulphate in Pharmaceutical Formulations. [Link]
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MDPI. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. [Link]
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PubChem. Tert-butyl 2-hydroxyacetate. [Link]
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World Journal of Pharmaceutical Research. gc-ms analysis of methanol extract of millettia pachycarpa root. [Link]
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A Comparative Guide to Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate: A Cost-Benefit Analysis for the Synthesis of Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide science, the incorporation of non-natural, conformationally constrained amino acids is a key strategy for enhancing the therapeutic potential of peptide-based candidates. These modifications can lead to improved metabolic stability, receptor selectivity, and bioavailability. Among the array of building blocks available for this purpose, Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate, a cyclic sulfamate, has emerged as a valuable tool for the introduction of γ-amino acid moieties. This guide provides an in-depth cost-benefit analysis of this reagent, comparing its performance with alternative methods and offering supporting experimental insights to inform your research and development decisions.
The Chemical and Strategic Value of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is a six-membered cyclic sulfamate. Structurally, it is the tert-butoxycarbonyl (Boc)-protected cyclic sulfate ester of a γ-amino alcohol. Its significance in organic and medicinal chemistry stems from its function as a stable, yet reactive, precursor to a protected γ-amino acid.[1] The core value of this reagent lies in its ability to undergo regioselective ring-opening reactions with a variety of nucleophiles. This reaction cleanly introduces a γ-amino acid backbone into a target molecule, a structural motif of considerable interest in the development of peptidomimetics and other bioactive compounds.[1][2]
The constrained cyclic nature of this building block offers several advantages over linear precursors. It pre-organizes the molecule for subsequent transformations and can lead to higher diastereoselectivity in certain reactions. Furthermore, cyclic sulfamidates are often considered superior to their aziridine counterparts for introducing amino functionalities due to the highly predictable regioselectivity of their ring-opening reactions.[1]
Performance Analysis: In the Lab and on the Solid Phase
The utility of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is most evident in its application as a building block in both solution-phase and solid-phase synthesis.
Synthesis of γ-Amino Acids and Derivatives
The primary application of this cyclic sulfamate is the synthesis of γ-amino acids. The ring-opening reaction with a nucleophile, such as a Gilman cuprate or an enolate, occurs exclusively at the C-6 position (the carbon atom originating from the alcohol functionality of the parent γ-amino alcohol). This regioselectivity is a significant advantage, ensuring the formation of the desired product without the need for complex protecting group strategies that might be required with linear precursors.
Experimental Protocol: Nucleophilic Ring-Opening of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
-
Materials:
-
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
-
Anhydrous tetrahydrofuran (THF)
-
Desired nucleophile (e.g., organocuprate, Grignard reagent)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
-
-
Procedure: a. Dissolve Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to the appropriate temperature for the chosen nucleophile (e.g., -78 °C for many organolithium and cuprate additions). c. Slowly add the nucleophile to the stirred solution. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by the slow addition of the quenching solution. f. Allow the mixture to warm to room temperature and perform a standard aqueous work-up. g. Purify the resulting protected γ-amino acid derivative by flash column chromatography.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of γ-amino acids into peptides can be challenging using standard solid-phase peptide synthesis (SPPS) protocols with linear protected amino acids due to potential side reactions and difficulties in coupling. The use of cyclic sulfamate building blocks like Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate offers a promising alternative. A study exploring the use of a similar cyclic sulfamate for the synthesis of sequence-defined macromolecules on a solid support highlights the potential of this approach.[3] The strategy involves the iterative ring-opening of the cyclic sulfamate on a resin-bound nucleophile.
dot
Caption: Workflow for incorporating a γ-amino acid using a cyclic sulfamate building block in SPPS.
While this approach is elegant, the stability of the cyclic sulfamate building block is a critical factor. The aforementioned study noted that their building block showed degradation upon storage at room temperature, necessitating fresh preparation or cold storage.[3] This is an important consideration for the practicality and cost-effectiveness of this method in a high-throughput setting.
Comparative Analysis with Alternative Methods
The decision to use Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate should be made after considering the available alternatives for introducing constrained amino acids.
| Method | Description | Advantages | Disadvantages |
| Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate | Ring-opening of a cyclic sulfamate to introduce a protected γ-amino acid. | High regioselectivity, stereocontrol, introduces a valuable γ-amino acid scaffold. | Potentially higher initial cost of the building block, stability may be a concern.[3] |
| Standard Boc/Fmoc-protected β- or γ-amino acids | Direct coupling of linear protected amino acids using standard SPPS protocols. | Readily available for a variety of side chains, well-established protocols. | Can be prone to side reactions (e.g., cyclization to lactams), coupling can be sluggish. |
| Michael Addition to α,β-unsaturated esters | Conjugate addition of an amine to an unsaturated ester followed by protection. | Utilizes simple and often inexpensive starting materials. | May lack stereocontrol, requires additional protection and deprotection steps. |
| Arndt-Eistert Homologation | Conversion of an α-amino acid to a β-amino acid via a diazoketone intermediate. | Starts from readily available α-amino acids. | Involves the use of hazardous diazomethane, multi-step process. |
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must extend beyond the initial purchase price of the building block to include factors such as reaction efficiency, purification costs, and the potential for creating novel and more effective peptide therapeutics.
Reagent Cost
The price of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is a significant consideration. A survey of chemical suppliers indicates the following approximate pricing:
| Reagent | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate | 1g | $171.00 | $171.00 |
| 250mg | $113.00 | $452.00 | |
| 100mg | $67.00 | $670.00 | |
| Boc-GABA-OH (a linear γ-amino acid) | 5g | ~$50.00 | ~$10.00 |
| Fmoc-β-Alanine-OH | 5g | ~$30.00 - $60.00 | ~$6.00 - $12.00 |
| Standard Boc-protected α-amino acids | 5g | ~$30.00 - $100.00 | ~$6.00 - $20.00 |
Note: Prices are approximate and can vary between suppliers and based on purity.
It is evident that the cyclic sulfamate is significantly more expensive on a per-gram basis than standard protected amino acids.
Process Efficiency and Overall Cost
The higher initial cost of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate may be offset by gains in efficiency and purity.
-
Yield and Purity: The high regioselectivity of the ring-opening reaction can lead to higher yields of the desired product and fewer side products. This can significantly reduce the time and cost associated with purification, which is often a major bottleneck and expense in multi-step synthesis.
-
Reduced Synthetic Steps: In some synthetic routes, using the cyclic sulfamate can eliminate several protection and deprotection steps that would be necessary with linear precursors, leading to a more convergent and efficient overall synthesis.
-
Labor and Time: A more efficient synthesis with fewer steps and easier purification translates directly to savings in labor and time, which are significant cost drivers in a research and development setting.
dot
Caption: A visual representation of the cost-benefit analysis for using Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate.
The Value of Innovation
The ultimate benefit of using novel building blocks like Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate lies in the potential to create new chemical entities with enhanced therapeutic properties. The introduction of conformational constraints through γ-amino acids can lead to peptides with improved stability against enzymatic degradation and more defined three-dimensional structures for optimal receptor binding.[2][4] The potential for a breakthrough therapeutic can far outweigh the initial investment in more advanced chemical building blocks.
Conclusion and Recommendations
Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate is a powerful and precise tool for the synthesis of γ-amino acids and their incorporation into peptides. Its primary advantages are high regioselectivity and the ability to introduce a valuable constrained structural motif.
The decision to employ this reagent should be based on a careful consideration of the following:
-
Synthetic Goal: For the synthesis of novel, conformationally constrained peptides where the precise introduction of a γ-amino acid is critical, the benefits of this reagent are likely to outweigh the costs.
-
Budgetary Constraints: The high initial cost may be a limiting factor for routine or large-scale synthesis where less expensive alternatives could suffice.
-
Process Optimization: For complex syntheses where yield and purity are paramount, the potential for a more efficient and cleaner reaction may justify the investment in this specialized building block.
-
Stability and Handling: The potential for degradation requires careful storage and handling, which should be factored into the overall workflow and cost.[3]
References
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- Various Authors. (2023). Synthesis of γ-amino acids.
- Reddy, T. J., et al. (2017). Site‐Selective CH Amination of Lupane‐Type Triterpenoids. Chemistry – A European Journal, 23(62), 15693-15697.
- Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(1), 1-59.
- Various Authors. (2017). How do alpha, beta and gamma amino acids differ in terms of structure, function and occurrence? Quora.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Reviews, 109(6), 2455-2504.
- O'Reilly, R. K., et al. (2021). Exploring Cyclic Sulfamidate Building Blocks for the Synthesis of Sequence-Defined Macromolecules. Macromolecules, 54(9), 4169-4178.
- Ren, W., & Zhang, X. (2013). Intramolecular ring-opening from a CO2-derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO2] coupling.
- O'Reilly, R. K., et al. (2021). Exploring Cyclic Sulfamidate Building Blocks for the Synthesis of Sequence-Defined Macromolecules. PubMed.
- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
- Ito, Y., & Katsuki, T. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1171-1177.
- Baldwin, J. E., & Flematti, G. R. (1990). Cyclic Sulfamidates: New Synthetic Precursors for β- Functionalized α-Amino Acids. Tetrahedron, 46(18), 6371-6378.
- Scheidt, K. A., et al. (2022). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Journal of the American Chemical Society, 144(30), 13575-13581.
- Al-Zoubi, R. M., et al. (2011). Novel and Recent Synthesis and Applications of β-Lactams. International Journal of Molecular Sciences, 12(11), 7795-7836.
- Singh, R. P., & Vadivelu, J. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
- Ito, Y., & Katsuki, T. (2017). Constrained Peptides in Drug Discovery and Development.
- Ube Industries. (1997). Production of tertiary butyl ester of amino acid and its hydrochloride.
- Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams.
- Soloshonok, V. A., & Izawa, K. (2020). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. European Journal of Medicinal Chemistry, 208, 112736.
- Wikipedia. (n.d.). Amino acid.
- Fields, G. B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Current Protocols in Protein Science.
- Fairlie, D. P., & Abbenante, G. (1996). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (15), 1867-1874.
- Bräse, S., et al. (2016). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)
- Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254.
- Reddy, P. V. N., et al. (2023). tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one. The Journal of Organic Chemistry, 88(12), 8031-8037.
- Dömling, A., et al. (2023). Structures of γ-lactams from natural sources (green box) and as drug...
- Vinogradov, A. A., et al. (2024). Bioproduction Platform to Generate Functionalized Disulfide-Constrained Peptide Analogues. ACS Bio & Med Chem Au.
- Fessner, W.-D. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids.
- De Kimpe, N., & D'hooghe, M. (2009). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry, 7(20), 4153-4164.
- Federation of American Scientists. (2023). Accelerating Biomanufacturing and Producing Cost-Effective Amino Acids through a Grand Challenge.
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Gilon, C., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 438.
- Ren, W., & Zhang, X. (2013). Intramolecular ring-opening from a CO 2 -derived nucleophile as the origin of selectivity for 5-substituted oxazolidinone from the (salen)Cr-catalyzed [aziridine + CO 2 ] coupling.
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A Senior Application Scientist's Guide to De-risking Novel Cyclic Sulfamates: A Cross-Reactivity Assessment Framework for Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
Introduction
In the landscape of modern drug discovery, the identification of novel chemical entities is merely the first step. A rigorous understanding of a compound's interaction with the biological system is paramount to its progression through the development pipeline. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or diminished efficacy, representing a significant cause of late-stage attrition. This guide focuses on Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate , a molecule featuring a cyclic sulfamate core structure.[1][2] While data on this specific compound is not publicly available, its structural motifs—the cyclic sulfamate and the tert-butyl ester—provide a logical foundation for designing a comprehensive cross-reactivity evaluation.
The sulfamate moiety is present in several approved drugs, most notably the anticonvulsant Topiramate, and is known to interact with biological targets such as carbonic anhydrases.[3][4] Furthermore, the broader class of sulfonamides is associated with idiosyncratic hypersensitivity reactions, underscoring the need for careful selectivity profiling.[5][6][7]
This document provides a strategic, multi-tiered framework for researchers, scientists, and drug development professionals to proactively assess the cross-reactivity profile of Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate and related novel cyclic sulfamates. We will move from predictive computational methods to definitive biochemical and cellular assays, explaining the causality behind each experimental choice to build a robust, self-validating data package.
Section 1: Physicochemical Profile and Structural Context
Before embarking on biological studies, a thorough understanding of the molecule's structure and its relationship to known bioactive compounds is essential.
Molecular Profile:
| Property | Value | Source |
| IUPAC Name | tert-butyl 2,2-dioxo-1,2,3-oxathiazinane-3-carboxylate | N/A |
| Synonyms | 3-(tert-Butoxycarbonyl)-3,4,5,6-tetrahydro-1,2,3-oxathiazine 2,2-dioxide | [1] |
| CAS Number | 521267-18-5 | [2] |
| Molecular Formula | C₈H₁₅NO₅S | [2] |
| Molecular Weight | 237.27 g/mol | [2] |
Key Structural Motifs for Analysis:
-
Cyclic Sulfamate Core: This six-membered ring is the primary pharmacophore of interest. Cyclic sulfamates are known to act as agonists for receptors like the calcium-sensing receptor and can inhibit enzymes such as carbonic anhydrase.[3][4][8] Its potential to act as a zinc-binding group makes metalloenzymes a key area of investigation.
-
Tert-butyl Carboxylate (Boc Group): This is a common protecting group in organic synthesis, known for its stability under many conditions but lability in the presence of strong acids.[9] It is crucial to determine if this group remains intact under physiological conditions or if the molecule acts as a pro-drug, liberating the corresponding carboxylic acid, which would have a drastically different physicochemical and pharmacological profile.
Section 2: A Multi-Tiered Framework for Cross-Reactivity Profiling
A tiered approach is the most efficient method for evaluating cross-reactivity, balancing breadth of screening with resource allocation. We begin with broad, predictive methods and progressively focus on more specific, biologically relevant assays.
Tier 1: In Silico and Computational Prediction
Causality: Before committing to expensive and time-consuming wet-lab experiments, computational methods offer a rapid, cost-effective way to generate testable hypotheses about potential off-target interactions. By comparing the structure of our query molecule to databases of known drugs and their targets, we can prioritize our experimental efforts.
Experimental Workflow: In Silico Profiling
Caption: Workflow for computational prediction of off-target liabilities.
Step-by-Step Protocol:
-
Structural Similarity Search:
-
Objective: To identify known bioactive molecules that are structurally similar to the query compound.
-
Method: Utilize chemical databases (e.g., PubChem, ChEMBL, SciFinder) to perform a Tanimoto similarity search. A Tanimoto coefficient > 0.85 suggests a high likelihood of similar biological activity.
-
Rationale: This is the simplest approach and can quickly flag obvious potential cross-reactivities based on established structure-activity relationships (SAR).
-
-
Target Prediction & Molecular Docking:
-
Objective: To predict potential protein targets based on ligand shape and chemical properties.
-
Method: Employ target prediction servers (e.g., SwissTargetPrediction, SuperPred) or perform molecular docking simulations against a panel of relevant protein structures, particularly zinc metalloenzymes like carbonic anhydrases.[4]
-
Rationale: These methods go beyond simple 2D similarity to model the 3D interactions between the ligand and potential binding sites, offering a more refined set of predictions.[10]
-
-
Output Analysis:
-
Objective: Consolidate data to create a ranked list of potential off-targets for experimental validation.
-
Method: Aggregate the results from similarity searches and docking studies. Prioritize targets that are identified by multiple methods or are in protein families known to be promiscuous (e.g., certain kinases, GPCRs).
-
Tier 2: In Vitro Biochemical and Target-Based Assays
Causality: In silico predictions are hypotheses that require experimental validation. Broad panel screening provides a wide, unbiased view of potential interactions, while specific, target-based assays offer quantitative data on the potency of these interactions.
Experimental Workflow: In Vitro Screening
Caption: A tiered workflow for in vitro cross-reactivity screening.
Protocol 1: Broad-Panel Off-Target Screening
-
Objective: To screen the compound against a large, diverse panel of receptors, transporters, ion channels, and enzymes at a single high concentration to identify potential interactions.
-
Methodology:
-
Submit the test compound to a commercial provider (e.g., Charles River, Eurofins) for screening against a standard safety panel. These are typically radioligand binding assays.[11]
-
The compound is tested at a single concentration, typically 10 µM.
-
The result is reported as the percent inhibition of binding of a known radioligand to its target.
-
A result of >50% inhibition is generally considered a "hit" and warrants further investigation.
-
-
Rationale: This is an industry-standard, unbiased approach to flag potential liabilities early. It provides a broad but shallow assessment of the compound's selectivity.
Protocol 2: Carbonic Anhydrase (CA) II Inhibition Assay
-
Objective: To quantitatively measure the inhibitory potency of the test compound against a high-priority target class identified from its structural relationship to other sulfamates.
-
Methodology: This protocol is adapted from established esterase assays for CA activity.[4]
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Enzyme: Human Carbonic Anhydrase II (recombinant), prepare a 2 nM working solution in assay buffer.
-
Substrate: 4-Nitrophenyl acetate (NPA), prepare a 10 mM stock in DMSO and a 1 mM working solution in assay buffer.
-
Test Compound: Prepare a 10-point, 3-fold serial dilution series in DMSO, starting from 10 mM.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the compound dilution series to appropriate wells. Add 2 µL of DMSO for control wells.
-
Add 178 µL of CA-II working solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 20 µL of the NPA substrate working solution.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a plate reader. The rate of increase in absorbance corresponds to the rate of NPA hydrolysis.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
-
Trustworthiness: This is a self-validating system. The inclusion of positive (a known CA inhibitor like Acetazolamide) and negative controls ensures the assay is performing correctly and provides a benchmark for the potency of the test compound.
Section 3: Comparative Data Analysis (Hypothetical)
To illustrate the application of this framework, we present hypothetical data comparing our lead compound with two structural analogs.
-
Compound A: Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate
-
Compound B (Alternative): A close structural analog with a known primary target (e.g., a simplified Topiramate analog).
-
Compound C (Control): An analog where the sulfamate is replaced with a non-bioactive group (e.g., a simple amide).
Table 1: Hypothetical Cross-Reactivity Profile
| Target | Assay Type | Compound A (IC₅₀ / % Inh @ 10µM) | Compound B (IC₅₀ / % Inh @ 10µM) | Compound C (IC₅₀ / % Inh @ 10µM) |
| Target X (Primary) | Biochemical | > 50 µM | 0.1 µM | > 50 µM |
| Carbonic Anhydrase II | Enzyme Inhibition | 5.2 µM | 0.5 µM | > 50 µM |
| Carbonic Anhydrase IX | Enzyme Inhibition | 25 µM | 2.1 µM | > 50 µM |
| hERG Channel | Binding | 15% @ 10µM | 12% @ 10µM | 8% @ 10µM |
| 5-HT₂₋ Receptor | Binding | 65% @ 10µM | 5% @ 10µM | 3% @ 10µM |
| Adrenergic α₁ Receptor | Binding | 8% @ 10µM | 9% @ 10µM | 6% @ 10µM |
Interpretation of Results:
-
Selectivity: Compound A does not inhibit the primary target of its analog (Target X), but it shows moderate, micromolar inhibition of Carbonic Anhydrase II. This is a key finding, suggesting a different primary pharmacology. The >4-fold selectivity for CA-II over CA-IX is noted.
-
Off-Target Hits: The most significant finding is the 65% inhibition of the 5-HT₂₋ receptor at 10 µM. This interaction is unique to Compound A and was not present in the analogs, indicating it is a property of the specific chemical structure. This would immediately trigger a follow-up concentration-response assay to determine the IC₅₀ for this interaction.
-
Safety Profile: The low inhibition of the hERG channel is a positive sign, reducing concerns about potential cardiotoxicity.
Conclusion
This guide presents a systematic and logical framework for the comprehensive evaluation of cross-reactivity for novel chemical entities like Tert-butyl 2,2-dioxooxathiazinane-3-carboxylate. By integrating predictive in silico methods with robust in vitro biochemical assays, researchers can build a detailed understanding of a compound's selectivity profile. This proactive, evidence-based approach is crucial for identifying potential liabilities early in the drug discovery process, enabling informed decision-making, conserving resources, and ultimately contributing to the development of safer and more effective therapeutics. The principles and protocols outlined herein are not merely a checklist but a dynamic strategy to de-risk and understand the complex pharmacology of novel molecules.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
